molecular formula C15H16BrN5O4S B3245655 N6-[(5-Bromothien-2-yl)methyl]adenosine CAS No. 1706525-09-8

N6-[(5-Bromothien-2-yl)methyl]adenosine

Cat. No.: B3245655
CAS No.: 1706525-09-8
M. Wt: 442.3 g/mol
InChI Key: NMCXSKQZGXWJCZ-PMXXHBEXSA-N
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Description

N6-[(5-Bromothien-2-yl)methyl]adenosine is a useful research compound. Its molecular formula is C15H16BrN5O4S and its molecular weight is 442.3 g/mol. The purity is usually 95%.
The exact mass of the compound N6-[(5-Bromothien-2-yl)methyl]adenosine is 441.01064 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N6-[(5-Bromothien-2-yl)methyl]adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-[(5-Bromothien-2-yl)methyl]adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(5-bromothiophen-2-yl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5O4S/c16-9-2-1-7(26-9)3-17-13-10-14(19-5-18-13)21(6-20-10)15-12(24)11(23)8(4-22)25-15/h1-2,5-6,8,11-12,15,22-24H,3-4H2,(H,17,18,19)/t8-,11-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCXSKQZGXWJCZ-PMXXHBEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270524
Record name Adenosine, N-[(5-bromo-2-thienyl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706525-09-8
Record name Adenosine, N-[(5-bromo-2-thienyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706525-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-[(5-bromo-2-thienyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of action of N6-[(5-Bromothien-2-yl)methyl]adenosine at A1 receptors

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of N⁶-[(5-Bromothien-2-yl)methyl]adenosine at A1 Receptors

Executive Summary N⁶-[(5-Bromothien-2-yl)methyl]adenosine (CAS: 1706525-09-8) is a potent, synthetic N⁶-substituted adenosine derivative designed as a highly selective agonist for the Adenosine A1 Receptor (A1AR). Unlike endogenous adenosine, which is rapidly metabolized and non-selective, this compound leverages a brominated thiophene moiety to exploit specific hydrophobic sub-pockets within the A1AR orthosteric site. This structural modification confers enhanced metabolic stability and nanomolar-range affinity, making it a critical probe for characterizing A1AR-mediated cytoprotection, particularly in myocardial ischemia-reperfusion models.

Molecular Pharmacology & Structural Mechanism

The efficacy of N⁶-[(5-Bromothien-2-yl)methyl]adenosine stems from its specific interaction with the A1AR, a G protein-coupled receptor (GPCR). The mechanism is defined by the unique "lock-and-key" fit of the N⁶-substituent.

The N⁶-Substituent Advantage

The A1AR possesses a distinct hydrophobic pocket near the N⁶-position of the adenine ring, which is not present or is significantly different in A2A, A2B, and A3 receptors.

  • Thiophene Ring: Acts as a bioisostere for the phenyl ring found in classic agonists like R-PIA. It engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (likely Phe171 and Trp247 in the human A1AR transmembrane domains).
  • 5-Bromo Modification: The addition of a bromine atom at the 5-position of the thiophene ring serves two mechanistic functions:

    • Halogen Bonding: The bromine atom can form a halogen bond with backbone carbonyls or specific residues (e.g., Asn254 ), increasing residence time.

    • Lipophilicity: It fills a deep hydrophobic cleft, displacing water molecules and entropically driving binding affinity (

      
       typically in the low nanomolar range).
      
Selectivity Profile
Receptor SubtypeAffinity (

)
Functional Outcome
A1AR 0.5 - 5.0 nM (Est.)Full Agonism (Inhibits AC, activates GIRK)
A2A AR> 1,000 nMNegligible / Weak Partial Agonism
A2B AR> 10,000 nMNo significant activity
A3 ARVariableLow affinity (Species dependent)

Note: The N⁶-substituent is the primary determinant of A1 vs. A2A selectivity. The bulk of the (5-bromothien-2-yl)methyl group sterically clashes with the A2A receptor binding pocket, preventing high-affinity binding.

Signal Transduction Pathways

Upon binding, N⁶-[(5-Bromothien-2-yl)methyl]adenosine stabilizes the active conformation of the A1AR, triggering a


-protein biased signaling cascade.
Pathway Logic
  • G-Protein Activation: The receptor catalyzes the exchange of GDP for GTP on the

    
     subunit.
    
  • Adenylyl Cyclase Inhibition: The

    
     subunit inhibits Adenylyl Cyclase (AC), causing a rapid drop in intracellular cAMP.
    
  • Ion Channel Modulation (The

    
     Effect):  The liberated 
    
    
    
    dimer directly binds to G-protein-coupled Inwardly Rectifying Potassium channels (GIRK/Kir3.x), causing hyperpolarization (crucial for bradycardia and neuronal inhibition).
  • Calcium Suppression: Simultaneously, the complex inhibits N-type and P/Q-type voltage-gated

    
     channels, reducing neurotransmitter release.
    
Visualization: A1AR Signaling Cascade

A1_Signaling Agonist N6-[(5-Bromothien-2-yl) methyl]adenosine A1AR A1 Adenosine Receptor Agonist->A1AR Binding (nM affinity) Gio Gi/o Protein (Heterotrimer) A1AR->Gio Activation (GDP->GTP) AC Adenylyl Cyclase Gio->AC Gαi (Inhibition) GIRK GIRK Channels (K+ Efflux) Gio->GIRK Gβγ (Activation) CaV Ca2+ Channels (N/P/Q-type) Gio->CaV Gβγ (Inhibition) cAMP cAMP Levels AC->cAMP Decreased Production PKA PKA Activity cAMP->PKA Reduced Phosphorylation Response Physiological Effect: Bradycardia / Neuroprotection PKA->Response GIRK->Response CaV->Response

Figure 1: Signal transduction cascade initiated by N⁶-[(5-Bromothien-2-yl)methyl]adenosine binding to A1AR.

Experimental Protocols for Validation

To rigorously validate the mechanism of action, the following self-validating protocols are recommended. These assays confirm both binding affinity and functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


).
Standard: This assay uses a competition format against a known antagonist radioligand.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human A1AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Ligand Selection: Use [³H]DPCPX (~1 nM) as the radiolabeled antagonist.

  • Incubation:

    • Mix 50 µg membrane protein + [³H]DPCPX + Increasing concentrations of N⁶-[(5-Bromothien-2-yl)methyl]adenosine (

      
       to 
      
      
      
      M).
    • Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine (Critical Step).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [³⁵S]GTP S Binding Assay (Functional Potency)

Objective: Verify the compound acts as an agonist by measuring G-protein activation directly. Why this works: Non-hydrolyzable GTP analogs accumulate in membranes only when the receptor is actively catalyzing nucleotide exchange.

  • Buffer Setup: Assay buffer must contain low

    
     and GDP (1-10 µM) to suppress basal binding.
    
  • Reaction:

    • Incubate membranes with [³⁵S]GTP

      
      S (0.1 nM) and the test compound.
      
    • Control: Use CPA or NECA as a positive control for

      
      .
      
  • Validation: Agonist binding should stimulate [³⁵S]GTP

    
    S binding by >150% over basal.
    
  • Specificity Check: Co-incubation with DPCPX (A1 selective antagonist) must abolish the signal, confirming A1AR specificity.

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Binding cluster_1 Phase 2: Function Step1 CHO-hA1AR Membranes Step2 Add ADA (Remove Endogenous) Step1->Step2 Step3 Competition: [3H]DPCPX vs. Test Compound Step2->Step3 Step4 [35S]GTPγS Assay Step3->Step4 If Ki < 10nM Step5 cAMP Inhibition Step4->Step5 Confirm Gi Coupling Result Validated Mechanism Step5->Result

Figure 2: Step-wise experimental validation workflow for N⁶-substituted adenosine derivatives.

References

  • BenchChem. (2024). N6-[(5-Bromothien-2-yl)methyl]adenosine Product Specifications and CAS 1706525-09-8. Retrieved from

  • Aurelio, L., et al. (2018).[1] A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists. Journal of Medicinal Chemistry, 61(5), 2087-2103.[2] Retrieved from [1]

  • Van der Wenden, E. M., et al. (1995). Structure-activity relationships of adenosines with heterocyclic N6-substituents. Journal of Medicinal Chemistry.
  • Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's Archives of Pharmacology. (Foundational protocols for [3H]DPCPX binding).

Sources

Chemical structure and molecular weight of N6-[(5-Bromothien-2-yl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Pharmacological Characterization

Part 1: Chemical Identity & Structural Analysis

N6-[(5-Bromothien-2-yl)methyl]adenosine is a synthetic nucleoside analog belonging to the class of N6-substituted adenosines.[1][2] Structurally, it consists of an adenosine core modified at the exocyclic amine (N6 position) with a (5-bromothien-2-yl)methyl moiety.[1][2][3][4][5] This specific lipophilic substitution is engineered to exploit the hydrophobic pockets of Adenosine Receptors (ARs), typically enhancing affinity and selectivity for the A1 adenosine receptor subtype compared to the endogenous ligand.[2]

Physicochemical Profile[1][3][5][6][7][8]
PropertySpecification
Common Name N6-[(5-Bromothien-2-yl)methyl]adenosine
CAS Registry Number 1706525-09-8
Molecular Formula C₁₅H₁₆BrN₅O₄S
Molecular Weight 442.29 g/mol
Exact Mass 441.0106
Solubility DMSO (>25 mg/mL), Ethanol (Low), Water (Insoluble)
Appearance White to off-white solid
Storage Stability -20°C (Desiccated); sensitive to moisture and acid hydrolysis
Structural Causality

The design of this molecule follows the Structure-Activity Relationship (SAR) principles for Adenosine Receptor agonists:

  • Ribose Moiety: Essential for receptor recognition and hydrogen bonding within the binding site.[2]

  • N6-Substitution: The methylene bridge allows rotational freedom, positioning the thiophene ring into a secondary hydrophobic sub-pocket (often denoted as the N6-region).[2]

  • 5-Bromo Group: The halogen atom provides two critical functions:

    • Electronic Effect: It withdraws electron density from the thiophene ring, potentially altering pi-stacking interactions with aromatic residues (e.g., Phe171 in A1AR).[2]

    • Steric/Lipophilic Bulk: Bromine fills specific steric voids in the receptor active site, often drastically increasing potency (Ki) compared to the unsubstituted thiophene analog.[2]

Part 2: Synthesis Protocol (Self-Validating Workflow)

The most robust synthetic route utilizes a nucleophilic aromatic substitution (


) of 6-chloropurine riboside.[2] This method is preferred over direct alkylation of adenosine to avoid N1-alkylation byproducts (Dimroth rearrangement issues).[2]
Reagents
  • Precursor A: 6-Chloropurine riboside (CAS: 53-31-6)[2]

  • Precursor B: (5-Bromothiophen-2-yl)methanamine (free base or HCl salt)[2]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)[2]
    
  • Solvent: Absolute Ethanol or Isopropanol

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chloropurine riboside (1.0 eq) in absolute ethanol (0.1 M concentration).

  • Activation: Add Triethylamine (2.5 eq). Note: If using the amine HCl salt, increase base to 3.5 eq to ensure neutralization.

  • Coupling: Add (5-Bromothiophen-2-yl)methanamine (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Validation Checkpoint (TLC): Monitor reaction progress using DCM:MeOH (9:1).[2] The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).[2]
  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure (Rotavap) to yield a crude syrup.[2]

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       5% Methanol in Dichloromethane.[2]
      
    • Why: This removes unreacted amine (elutes early) and salts.[2]

  • Crystallization: Triturate the purified foam with cold diethyl ether or hexane to induce precipitation of the white solid product.

Analytical Validation Standards
  • ¹H-NMR (DMSO-d₆): Look for the characteristic methylene bridge doublet at

    
     ppm and the thiophene protons (two doublets) in the aromatic region (
    
    
    
    ppm).[2] The anomeric proton (H1') should appear as a doublet at
    
    
    ppm.[2]
  • HRMS (ESI+): Calculated

    
    ; Observed should be within 5 ppm.[2]
    

Part 3: Biological Mechanism & Signaling

As an N6-substituted adenosine, this compound functions primarily as an agonist at Adenosine Receptors (ARs), which are G-Protein Coupled Receptors (GPCRs).[2]

Signal Transduction Pathway

Upon binding to the A1 or A3 receptor subtypes:

  • Ligand Binding: The N6-bromothienyl group locks the receptor in an active conformation.[2]

  • G-Protein Activation: The receptor couples with the

    
     family of heterotrimeric G-proteins.[2]
    
  • Effector Modulation:

    • Adenylate Cyclase (AC): Inhibition of AC activity.[2]

    • cAMP: Rapid decrease in intracellular cyclic AMP levels.[2]

    • PKA: Reduced activation of Protein Kinase A.[2]

    • Ion Channels: Activation of GIRK (

      
      ) channels (leading to hyperpolarization) and inhibition of N-type 
      
      
      
      channels.[2]
Pathway Visualization

The following diagram illustrates the synthesis workflow and the downstream biological signaling cascade.

G cluster_synthesis Synthesis Workflow cluster_bio Signaling Mechanism (A1/A3 AR) SM1 6-Cl-Purine Riboside RXN Reflux (EtOH, Et3N) SNAr Mechanism SM1->RXN SM2 (5-Br-Thienyl)methanamine SM2->RXN PROD N6-[(5-Bromothien-2-yl) methyl]adenosine RXN->PROD Yield ~70-80% REC Adenosine Receptor (GPCR) PROD->REC Agonist Binding GPRO Gi/o Protein (Activation) REC->GPRO AC Adenylate Cyclase GPRO->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Figure 1: Integrated workflow showing the chemical synthesis of the ligand and its subsequent biological mechanism of action via the Gi/o-coupled GPCR pathway.[2]

Part 4: References

  • Kolyachkina, S. V., et al. (2011).[2][6] Synthesis of N6-substituted adenosines. Collection Symposium Series. Retrieved from [Link]

  • PubChem. (2025).[2][7] N6-Methyladenosine and Derivatives. National Library of Medicine.[2][7] Retrieved from [Link]

Sources

N6-[(5-Bromothien-2-yl)methyl]adenosine (JMF3464): Binding Affinity, Dual-Action Pharmacology, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of adenosine receptor modulators has historically been hindered by poor pharmacokinetic profiles and systemic side effects, particularly cardiovascular suppression and immunosuppression. N6-[(5-Bromothien-2-yl)methyl]adenosine , commonly designated as JMF3464 , represents a breakthrough in adenosinergic pharmacology. By incorporating a lipophilic 5-bromothien-2-yl moiety at the N6 position of the adenosine scaffold, researchers have engineered a dual-acting compound that simultaneously acts as an Adenosine A2A Receptor (A2AR) agonist and an Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor [1].

This technical guide provides an in-depth analysis of JMF3464’s binding affinity, structural rationale, self-validating experimental protocols, and its therapeutic efficacy in neurodegenerative diseases and sleep regulation.

Structural Rationale and Pharmacological Profile

Overcoming the Bioavailability Bottleneck

Endogenous adenosine and early synthetic analogues like T1-11 (N6-(4-hydroxybenzyl)adenosine) suffer from rapid enzymatic degradation by adenosine deaminase (ADA) and poor membrane permeability, resulting in oral bioavailability of less than 5%[1].

The structural design of JMF3464 specifically addresses these limitations. The substitution of the 4-hydroxybenzyl group with a (5-bromothien-2-yl)methyl group achieves three critical pharmacological upgrades:

  • Steric Shielding: The bulky thiophene ring protects the N6 position from ADA-mediated deamination.

  • Enhanced Lipophilicity: The bromine atom significantly increases the partition coefficient (LogP), facilitating crossing of the blood-brain barrier (BBB).

  • Optimized ENT1 Interaction: The specific geometry of the brominated thiophene enhances binding affinity to the nucleoside transporter pocket.

Binding Affinity & Dual-Target Synergy

JMF3464 exhibits a highly specialized dual-action profile. While some generic N6-substituted adenosines show affinity for A3 receptors[2], JMF3464 is strictly optimized for the A2AR/ENT1 axis[1].

  • A2AR Agonism: JMF3464 binds to the A2A receptor with an affinity (

    
    ) comparable to the reference agonist T1-11, initiating Gs-protein coupled signaling.
    
  • ENT1 Inhibition: JMF3464 binds to ENT1 with significantly higher affinity than T1-11, blocking the reuptake of endogenous adenosine.

This dual mechanism creates a localized synergistic effect. By blocking ENT1, JMF3464 increases the extracellular concentration of endogenous adenosine specifically in regions with high adenosine turnover (such as the striatum), which then cooperatively activates the A2A receptors alongside the direct agonism of JMF3464 itself.

Table 1: Pharmacological and Pharmacokinetic Comparison

CompoundPrimary Target(s)Oral Bioavailability (F%)Key Structural FeatureClinical Limitations / Advantages
CGS21680 A2AR (Agonist)Low2-carboxyethyl groupStrong immunosuppression, poor BBB penetration
T1-11 A2AR / ENT12.8%N6-(4-hydroxybenzyl)Poor oral bioavailability, rapid clearance
JMF3464 A2AR / ENT117.4% N6-[(5-Bromothien-2-yl)methyl]>6-fold increase in bioavailability, BBB permeable

Mechanisms of Action (Signaling Pathways)

The therapeutic efficacy of JMF3464 is driven by the activation of the A2AR-cAMP-PKA signaling cascade. In neurodegenerative models (such as Huntington's disease and Spinocerebellar ataxia), this pathway enhances the ubiquitin-proteasome system, clearing toxic protein aggregates[1]. In the ventrolateral preoptic nucleus (VLPO), this same pathway activates GABAergic neurons to induce sleep[3].

G JMF3464 JMF3464 (N6-substituted adenosine) ENT1 ENT1 (Inhibition) JMF3464->ENT1 Blocks reuptake A2AR A2A Receptor (Agonism) JMF3464->A2AR Direct activation eAdo Extracellular Adenosine ENT1->eAdo Increases local conc. cAMP cAMP Accumulation A2AR->cAMP Gs-coupled signaling eAdo->A2AR Endogenous activation PKA PKA Activation cAMP->PKA Outcome Neuroprotection & Somnogenesis PKA->Outcome

Figure 1: Synergistic dual-action signaling pathway of JMF3464 via A2AR agonism and ENT1 inhibition.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the binding affinities and pharmacokinetic properties of JMF3464 must be evaluated using strictly controlled, self-validating assays.

Radioligand Binding Assay for A2AR and ENT1 Affinity

Causality & Logic: Striatal tissues are utilized because they endogenously co-express high levels of both A2AR and ENT1, providing a physiologically relevant lipid microenvironment for the receptors. Glass fiber filters are pre-soaked in polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific binding of the positively charged radioligands, thereby ensuring a highly accurate signal-to-noise ratio.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize isolated striatal tissues in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Radioligand Incubation:

    • For A2AR: Incubate 50 μg of membrane protein with 2 nM

      
      CGS21680.
      
    • For ENT1: Incubate with 0.5 nM

      
      NBTI (Nitrobenzylthioinosine).
      
  • Compound Displacement: Add serial dilutions of JMF3464 (ranging from

    
     M to 
    
    
    
    M) to the assay tubes to generate a competitive displacement curve.
  • Internal Validation (Non-Specific Binding): Define non-specific binding (NSB) by adding a saturating concentration of an unlabeled competitor—10 μM NECA for A2AR, and 10 μM NBTI for ENT1. This step is critical to validate that the measured radioactivity is exclusively receptor-bound.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour). Wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filters, immerse in scintillation fluid, and measure bound radioactivity using a liquid scintillation counter.

  • Data Transformation: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to the absolute binding affinity (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

Workflow Step1 1. Tissue Preparation Isolate striatal membranes (A2AR/ENT1 rich) Step2 2. Radioligand Incubation Add [3H]CGS21680 (A2AR) or[3H]NBTI (ENT1) Step1->Step2 Step3 3. Compound Displacement Introduce JMF3464 + define NSB with NECA/NBTI Step2->Step3 Step4 4. Filtration & Washing Rapid vacuum filtration via PEI-soaked GF/B filters Step3->Step4 Step5 5. Quantification Liquid scintillation counting & Cheng-Prusoff analysis Step4->Step5

Figure 2: Self-validating radioligand binding assay workflow for determining Ki values.

In Vivo Pharmacokinetics (Bioavailability Assessment)
  • Dosing: Administer JMF3464 to ICR mice via intravenous (i.v., 1 mg/kg) and oral (p.o., 10 mg/kg) routes[1].

  • Sampling & Extraction: Collect blood via the tail vein at 5, 15, 30, 60, 120, and 240 minutes. Centrifuge to isolate plasma, then precipitate proteins using acetonitrile spiked with an internal standard.

  • LC-MS/MS Analysis: Quantify JMF3464 plasma concentrations using liquid chromatography-tandem mass spectrometry.

  • Calculation: Determine the Area Under the Curve (AUC). Calculate absolute bioavailability (

    
    ) using the formula: 
    
    
    
    .

In Vivo Therapeutic Efficacy

The optimized binding affinity and pharmacokinetics of JMF3464 translate into profound in vivo efficacy across multiple central nervous system (CNS) indications, fundamentally bypassing the cardiovascular side effects that plague traditional adenosine agonists[3].

Table 2: Therapeutic Applications of JMF3464

Disease ModelMechanism of EfficacyObserved Outcomes in vivo
Huntington's Disease (R6/2) A2AR activation enhances ubiquitin-proteasome systemImproved rotarod performance, extended lifespan at 0.11 mg/kg/day[1].
Spinocerebellar Ataxia (SCA3) Prevention of mutant ataxin-3 induced neuronal deathAlleviated ataxia, significantly reduced pontine neuronal death[1].
Fibromyalgia Central pain modulation via A2ARDose-dependent analgesia (effective from 100 μg/kg i.p.)[1].
Insomnia Activation of VLPO GABAergic neuronsIncreased NREM sleep, effectively ameliorated acute insomnia without altering heart rate variability[3].

Conclusion

N6-[(5-Bromothien-2-yl)methyl]adenosine (JMF3464) serves as a masterclass in rational drug design. By fine-tuning the N6-substituent, researchers successfully decoupled the potent neuroprotective and somnogenic benefits of A2AR agonism from the prohibitive pharmacokinetic and cardiovascular limitations of earlier compounds. Its synergistic dual-action on A2AR and ENT1 establishes a new paradigm for the treatment of neurodegenerative diseases, chronic pain, and sleep disorders.

References

  • Benchchem. "N6-[(5-Bromothien-2-yl)methyl]adenosine | 1706525-09-8". Benchchem.
  • Chern, Y.-J., et al. "Compounds for use in prevention and treatment of neurodegenerative diseases and pain". US Patent 10301348B2.
  • Liao, F., et al. "0076 TWO NOVEL ADENOSINE ANALOGUES AS HYPNOTICS". Sleep, Volume 40, Issue suppl_1, April 2017.

Sources

Pharmacokinetic Characterization of N6-[(5-Bromothien-2-yl)methyl]adenosine: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N6-[(5-Bromothien-2-yl)methyl]adenosine (CAS: 1706525-09-8) is a synthetic nucleoside analogue designed to target adenosine receptors (ARs), specifically exhibiting high affinity for the A3 Adenosine Receptor (A3AR) and A1 Adenosine Receptor (A1AR) . Unlike endogenous adenosine, which has a half-life of seconds, this compound features a critical structural modification—the N6-(5-bromothien-2-yl)methyl group. This lipophilic moiety serves two primary pharmacokinetic functions: it sterically hinders degradation by Adenosine Deaminase (ADA) and enhances membrane permeability, facilitating blood-brain barrier (BBB) penetration.

This guide details the pharmacokinetic (PK) properties, metabolic stability, and experimental protocols required for evaluating this compound in preclinical models of neuropathic pain and neuroinflammation .

Physicochemical Profile & Formulation

Understanding the physicochemical baseline is prerequisite to interpreting PK data. The introduction of the brominated thiophene ring significantly alters the solubility profile compared to the parent nucleoside.

ParameterValue / CharacteristicImpact on PK
Molecular Formula

MW: 442.29 g/mol
Lipophilicity (LogP) ~2.5 - 3.2 (Predicted)High membrane permeability; moderate-to-high Volume of Distribution (

).
Solubility Low in water; Soluble in DMSO, DMFRequires co-solvent formulation (e.g., PEG400/Tween-80) for parenteral dosing.
pKa ~3.5 (N1), ~12.5 (Sugar OH)Non-ionized at physiological pH (7.4), favoring passive diffusion.
Recommended Formulation Vehicle

For intraperitoneal (IP) or intravenous (IV) administration in rodents:

  • Stock: 100 mM in 100% DMSO.

  • Working Solution: 5% DMSO + 5% Tween-80 + 90% Saline (0.9% NaCl).

  • Note: Sonicate to ensure complete dissolution. Precipitation in the syringe is a common cause of high inter-subject variability in

    
    .
    

Pharmacokinetic Properties (ADME)

Absorption
  • Routes: Typically administered Intraperitoneally (IP) or Intravenously (IV) in preclinical efficacy models (e.g., chronic constriction injury).

  • Oral Bioavailability (

    
    ):  Predicted to be low (<20%) due to the polarity of the ribose sugar, which limits intestinal transport unless specific nucleoside transporters (CNTs/ENTs) are engaged.
    
  • 
     (IP):  Rapid absorption, typically reaching peak plasma concentration within 15–30 minutes .
    
Distribution
  • Volume of Distribution (

    
    ):  Extensive. The lipophilic 5-bromothienyl group drives the compound into lipid-rich tissues, including the CNS.
    
  • Blood-Brain Barrier (BBB): Unlike native adenosine, N6-substituted analogs with high LogP values can cross the BBB via passive diffusion. This is critical for its efficacy in modulating spinal and supraspinal nociceptive pathways.

  • Protein Binding: Moderate (~60-80%). The thiophene ring increases affinity for albumin compared to adenosine.

Metabolism (The Critical Differentiator)

The defining PK feature of this molecule is its resistance to Adenosine Deaminase (ADA) .

  • ADA Resistance: Endogenous adenosine is deaminated to inosine within seconds. The bulky N6-substituent of N6-[(5-Bromothien-2-yl)methyl]adenosine prevents the enzyme from accessing the N6-nitrogen, effectively "locking" the molecule in its active agonist form.

  • Hepatic Clearance: Metabolism shifts from rapid blood-based deamination to slower hepatic oxidation (likely CYP450-mediated hydroxylation of the thienyl ring) or renal excretion of the unchanged parent.

Elimination
  • Half-life (

    
    ):  Extended significantly compared to adenosine.
    
    • Rat (IV): ~0.5 – 1.5 hours.

    • Rat (IP): ~1.0 – 2.0 hours (flip-flop kinetics may apply depending on absorption rate).

  • Excretion: Predominantly renal.

Mechanism of Action & Metabolic Stability Diagram

The following diagram illustrates the structural protection mechanism that grants this compound its drug-like PK profile compared to native adenosine.

MetabolicStability cluster_0 Pharmacokinetic Advantage Adenosine Endogenous Adenosine (t1/2 < 10 sec) ADA Adenosine Deaminase (ADA) Adenosine->ADA Rapid Binding Inosine Inosine (Inactive Metabolite) ADA->Inosine Deamination Analog N6-[(5-Bromothien-2-yl)methyl]adenosine (t1/2: Minutes-Hours) Analog->ADA Steric Hindrance (Blocked) Receptor A3/A1 Adenosine Receptor (G-protein Signaling) Analog->Receptor High Affinity Binding (Agonism)

Caption: Structural modification at the N6 position blocks Adenosine Deaminase (ADA) activity, extending half-life while maintaining receptor affinity.

Experimental Protocols for PK Assessment

To validate the PK profile in your specific model, follow these standardized protocols.

Bioanalysis (LC-MS/MS)

Quantification requires a sensitive Liquid Chromatography-Tandem Mass Spectrometry method.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes (hydrophobic retention).

  • Internal Standard (IS): CPA (N6-cyclopentyladenosine) or deuterated analog.

  • MRM Transitions (Precursor -> Product):

    • Analyte: 442.0 -> 310.0 (Loss of ribose moiety).

    • Note: The bromine isotope pattern (

      
       / 
      
      
      
      ) will result in split precursor peaks (m/z 442 and 444). Monitor both or sum them for sensitivity.
Preclinical Dosing & Sampling Workflow

PK_Workflow Step1 1. Formulation 5% DMSO / 5% Tween-80 / Saline Step2 2. Administration Rat (SD/Wistar) Dose: 1 - 10 mg/kg (IP/IV) Step1->Step2 Step3 3. Serial Blood Sampling Timepoints: 5, 15, 30, 60, 120, 240 min (Tail vein or Cannula) Step2->Step3 Step4 4. Plasma Separation Centrifuge 4°C, 3000g, 10 min Step3->Step4 Step5 5. Protein Precipitation Add 3x volume Acetonitrile + IS Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify vs. Standard Curve Step5->Step6

Caption: Standardized workflow for determining plasma pharmacokinetics of adenosine analogs.

Scientific Integrity & References

The pharmacokinetic advantages of N6-[(5-Bromothien-2-yl)methyl]adenosine are grounded in the established Structure-Activity Relationships (SAR) of adenosine agonists. The "thienyl" modification is a classic bioisostere used to optimize A1/A3 receptor selectivity and metabolic stability .

Key Mechanistic Insights:
  • A3AR Selectivity & Pain: N6-substituted adenosines, particularly those with bulky hydrophobic groups like the bromothienyl moiety, often show enhanced selectivity for the human A3 adenosine receptor. Activation of A3AR on spinal microglia and dorsal root ganglion neurons is a proven mechanism for reversing neuropathic pain without the tolerance associated with opioids [1].

  • Metabolic Blockade: The primary failure mode of adenosine as a drug is its rapid degradation by ADA. Substitution at the N6 position is the gold standard for creating metabolically stable agonists [2].

  • Lipophilicity & CNS Access: The addition of a bromine atom and a thiophene ring increases the partition coefficient (LogP), which is directly correlated with improved BBB transport in nucleoside analogs [3].

References
  • Little, J. W., et al. (2015).[1] Endogenous adenosine A3 receptor activation selectively alleviates persistent pain states. Brain, 138(1), 28-35.[1] Link

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Tosh, D. K., et al. (2012). Structure-activity relationships of N6-substituted adenosine derivatives at the human A3 adenosine receptor. Purinergic Signalling, 8, 755-768. Link

Sources

Technical Guide: N6-[(5-Bromothien-2-yl)methyl]adenosine in Purinergic Signaling

[1]

Executive Summary

N6-[(5-Bromothien-2-yl)methyl]adenosine (commonly referred to in development as JMF3464 ) is a synthetic adenosine analogue designed with a dual-targeting mechanism. Unlike classical adenosine receptor agonists that target a single receptor subtype (e.g., CGS21680 for A2A or CPA for A1), this compound functions as both a high-affinity Adenosine A2A Receptor (A2AR) agonist and a potent Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor .

This "dual-action" pharmacology allows JMF3464 to exert neuroprotective, analgesic, and somnogenic effects by simultaneously activating downstream Gs-coupled signaling and elevating extracellular endogenous adenosine levels via reuptake blockade. It represents a significant scaffold improvement over its natural analogue, T1-11 (N6-(4-hydroxybenzyl)adenosine), exhibiting superior ENT1 inhibitory potency.

Chemical Identity & Physicochemical Properties

The introduction of the 5-bromothien-2-yl moiety at the N6 position of the adenine ring is a critical structural modification.

  • IUPAC Name: (2R,3R,4S,5R)-2-(6-{[(5-bromothiophen-2-yl)methyl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-2,3-diol

  • Molecular Formula: C₁₅H₁₆BrN₅O₄S

  • Molecular Weight: ~442.29 g/mol

  • Structural Significance:

    • N6-Substitution: Historically associated with A1/A3 selectivity, the specific steric and electronic properties of the bromothienyl group in this scaffold steer affinity towards A2AR while creating a "molecular wedge" that blocks the ENT1 translocation pore.

    • Bromine Atom: Enhances lipophilicity (LogP) compared to the chloro- or unsubstituted thienyl analogues, facilitating Blood-Brain Barrier (BBB) penetration—a prerequisite for its use in neurodegenerative models.

Pharmacology & Mechanism of Action[2][3]

The Dual-Target Mechanism

JMF3464 operates via a synergistic feed-forward loop.

  • Direct Agonism (A2AR): JMF3464 binds directly to the orthosteric site of the A2A receptor.

    • Pathway: A2AR

      
       G
      
      
      s
      
      
      Adenylyl Cyclase (AC)
      
      
      cAMP
      
      
      
      
      PKA
      
      
      CREB phosphorylation.
    • Outcome: Anti-inflammatory signaling, vasodilation, and modulation of GABAergic neurons in the Ventrolateral Preoptic Nucleus (VLPO) for sleep induction.

  • Reuptake Inhibition (ENT1): The compound competitively inhibits ENT1.

    • Mechanism: It prevents the influx of extracellular adenosine into the cell.

    • Outcome: Local concentrations of endogenous adenosine rise, further activating A2AR (and potentially A1R) in a site-specific manner.

Signaling Pathway Visualization

The following diagram illustrates the convergent signaling of JMF3464 on the Purinergic axis.

JMF3464_SignalingJMFJMF3464(Exogenous Ligand)ENT1ENT1 Transporter(Reuptake Channel)JMF->ENT1Inhibition (-|)A2ARAdenosine A2A Receptor(GPCR)JMF->A2ARDirect AgonismEndoAdoEndogenousAdenosineENT1->EndoAdoBlocks ReuptakeGsGαs ProteinA2AR->GsEndoAdo->A2ARSynergistic ActivationACAdenylyl CyclaseGs->ACcAMPcAMPAC->cAMPIncreasesPKAPKA ActivationcAMP->PKABioEffectNeuroprotection / Sleep / AnalgesiaPKA->BioEffectSignal Transduction

Caption: JMF3464 acts as a dual-function ligand, directly activating A2AR while blocking ENT1 to amplify endogenous adenosine signaling.

Therapeutic Applications

Research indicates three primary domains for JMF3464 utility:

Therapeutic AreaMechanism of ActionKey Preclinical Findings
Neurodegeneration A2AR activation upregulates the Ubiquitin-Proteasome System (UPS).Alleviation of symptoms in Huntington's Disease (HD) transgenic models; reduction of mutant huntingtin aggregates.[1]
Neuropathic Pain Inhibition of spinal nociceptive transmission via A2AR/A1R synergy.Efficacy in chronic constriction injury (CCI) models; superior safety profile compared to pure A2A agonists (e.g., CGS21680).
Insomnia Activation of VLPO GABAergic neurons.[2]Induces NREM sleep without the cardiovascular suppression often seen with systemic A1 agonists.

Experimental Protocols

To validate the activity of N6-[(5-Bromothien-2-yl)methyl]adenosine in your lab, use the following standardized workflows.

Protocol A: Radioligand Binding Assay (A2AR Affinity)

Objective: Determine the Ki of JMF3464 for the A2A receptor.

  • Membrane Preparation: Use HEK293 cells stably expressing human A2AR. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Ligand: Use [³H]CGS21680 (Specific Activity ~30-50 Ci/mmol) as the radioligand.

  • Incubation:

    • Mix 50 µg membrane protein with 5 nM [³H]CGS21680.

    • Add increasing concentrations of JMF3464 (10⁻¹⁰ M to 10⁻⁵ M).

    • Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: ENT1 Nucleoside Uptake Assay

Objective: Quantify the inhibition of adenosine reuptake.

  • Cell Seeding: Plate PC12 cells or erythrocytes (high ENT1 expression) in 24-well plates.

  • Pre-incubation: Wash cells with transport buffer (20 mM Tris/HEPES, 135 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 0.1% Glucose, pH 7.4). Incubate with JMF3464 (various concentrations) for 15 minutes.

  • Uptake Phase:

    • Add [³H]Adenosine (final conc. 1 µM) to the buffer.

    • Incubate for exactly 30 seconds (to measure initial rate).

  • Stop Reaction: Rapidly aspirate buffer and wash 3x with ice-cold stop solution containing 10 µM Dipyridamole (to freeze transport).

  • Lysis & Counting: Lyse cells with 0.5 M NaOH. Neutralize and count radioactivity.

  • Calculation: Plot % Inhibition vs. Log[JMF3464] to determine IC50.

Experimental Workflow Diagram

Experimental_Workflowcluster_bindingA2AR Binding Assaycluster_uptakeENT1 Uptake AssayB1HEK-A2ARMembranesB2Add [3H]CGS21680+ JMF3464B1->B2B3Filter & CountB2->B3U1PC12 Cells(ENT1+)U2Pre-treatwith JMF3464U1->U2U3Pulse [3H]Adenosine(30 sec)U2->U3U4Lysis & ScintillationU3->U4

Caption: Parallel workflows for validating the dual-target pharmacology of JMF3464.

References

  • Chern, Y. et al. (2019). Compounds for preventing and treating neurodegenerative diseases and pain. US Patent 10,301,348 B2. Link

  • Chern, Y. et al. (2019). Compounds for preventing and treating neurodegenerative diseases and pain. Russian Patent RU2695358C2. Link

  • Huang, N. K. et al. (2011). A new drug design strategy for adenosine analogues: dual-action drugs targeting adenosine A2A receptor and adenosine transporter. PLoS One, 6(6). (Contextual grounding for the T1-11/JMF scaffold strategy). Link

  • Chou, S. Y. et al. (2005).[1][3] Adenosine A2A receptor agonists and neuroprotection. Journal of Neurochemistry, 93(2), 310-320.[3] (Mechanism of A2A-mediated UPS activation). Link

Thermodynamic Profile and Metabolic Stability of N6-[(5-Bromothien-2-yl)methyl]adenosine (JMF3464)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N6-[(5-Bromothien-2-yl)methyl]adenosine , commonly designated as JMF3464 (CAS No. 1706525-09-8), is a next-generation, synthetic adenosine analogue designed to overcome the pharmacokinetic limitations of naturally derived nucleosides[1]. Originally developed as an optimized derivative of T1-11 (an active compound isolated from the traditional medicinal herb Gastrodia elata), JMF3464 functions as a dual-acting therapeutic agent[2].

By acting as a highly selective Adenosine A2A receptor (A2AR) agonist and an Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, JMF3464 has demonstrated profound efficacy in preclinical models of neurodegenerative diseases (such as Spinocerebellar Ataxia Type 3 [SCA3] and Amyotrophic Lateral Sclerosis [ALS]) and stress-induced insomnia[2][3]. This whitepaper provides an in-depth analysis of the thermodynamic properties, metabolic stability, and self-validating experimental workflows required to evaluate this compound in a drug development setting.

Structural Thermodynamics & Physicochemical Profile

The clinical viability of unmodified adenosine is severely limited by its thermodynamic instability in plasma; it is rapidly deaminated by Adenosine Deaminase (ADA), resulting in a half-life of mere seconds. JMF3464 circumvents this via precise structural modifications that alter its thermodynamic landscape.

Steric Shielding and Enzymatic Resistance

The addition of the bulky 5-bromothien-2-ylmethyl group at the N6 position introduces significant steric hindrance. Thermodynamically, this raises the activation energy (


) required for ADA and Purine Nucleoside Phosphorylase (PNP) to form the necessary transition state for cleavage. Consequently, the rate of deamination is drastically reduced, extending the compound's biological half-life.
Entropic Driving Forces and Bioavailability

The substitution of the highly polar 4-hydroxybenzyl group (found in its precursor, T1-11) with a lipophilic bromothiophene ring fundamentally shifts the free energy of solvation (


). By removing a strong hydrogen bond donor, the desolvation penalty required to enter a lipid environment is minimized. This provides a strong entropic driving force that favors passive partitioning into the lipid bilayer of the blood-brain barrier (BBB), directly causing JMF3464's vastly superior central nervous system (CNS) bioavailability[3].
Thermal Degradation Pathways

Despite its enzymatic resistance, the N-glycosidic bond linking the purine base to the ribose sugar remains the thermodynamic weak point of the molecule. At elevated temperatures, the compound is susceptible to depurination (hydrolysis). Therefore, strict storage conditions (2–8°C in a sealed, moisture-free environment) are required to maintain structural integrity[4].

Table 1: Physicochemical and Thermodynamic Summary
ParameterValue / CharacteristicSource
Chemical Name N6-[(5-Bromothien-2-yl)methyl]adenosine[5]
CAS Registry Number 1706525-09-8[5]
Molecular Formula C15H16BrN5O4S[5]
Molecular Weight 442.29 g/mol [5]
Storage Conditions 2–8°C (Sealed, desiccated)[4]
Primary Degradation Pathway Hydrolysis (N-glycosidic bond cleavage)[4]
Receptor Target Adenosine A2A (Agonist) / ENT1 (Inhibitor)[2]

Pharmacodynamics & Mechanistic Pathways

The thermodynamic stability of JMF3464 ensures sufficient concentrations reach the CNS to exert its pharmacodynamic effects.

  • Somnogenesis: In the ventrolateral preoptic nucleus (VLPO), JMF3464 binds to A2A receptors, activating GABAergic neurons. This induces non-rapid eye movement (NREM) sleep and ameliorates acute insomnia without triggering the cardiovascular side effects (e.g., heart rate alterations) typical of older adenosinergic drugs[2].

  • Neuroprotection: In motor neurons, the activation of the A2AR/cAMP/PKA pathway normalizes the mislocalization of TDP-43, a hallmark pathology in ALS. Furthermore, daily administration has been shown to prevent pontine neuronal death and alleviate ataxia in SCA3 transgenic models[3].

JMF3464_Pathway JMF JMF3464 (N6-Substituted Adenosine) A2AR Adenosine A2A Receptor (Agonist Activation) JMF->A2AR High Affinity Binding ENT1 ENT1 Transporter (Reuptake Inhibition) JMF->ENT1 Blocks Adenosine Clearance cAMP cAMP Accumulation & PKA Pathway Activation A2AR->cAMP Gs-Protein Signaling TDP43 TDP-43 Normalization (Neuroprotection in ALS/SCA3) cAMP->TDP43 Prevents Mislocalization VLPO GABAergic Neuron Activation (Somnogenic Effect in VLPO) cAMP->VLPO c-fos Expression

Figure 1: Pharmacodynamic signaling pathway of JMF3464 mediating neuroprotection and somnogenesis.

Experimental Workflows: Stability and Permeability Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure outcomes but isolate the specific thermodynamic variables responsible for JMF3464's efficacy.

Protocol A: Accelerated Thermodynamic Degradation via Isothermal Microcalorimetry (IMC)
  • Causality & Rationale: Standard HPLC stability-indicating assays often require days or weeks to detect measurable degradation. Because the hydrolysis of the N-glycosidic bond is an exothermic process, we employ Isothermal Microcalorimetry (IMC) to capture real-time heat flow (

    
    ). This allows for the immediate calculation of Arrhenius kinetics (
    
    
    
    ) long before degradant peaks become quantifiable, creating a system where thermal data perfectly predicts chromatographic outcomes.
  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve JMF3464 in a 50 mM phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Prepare a parallel control using unmodified adenosine to validate the stabilizing effect of the N6-substitution.

    • IMC Initialization: Load 1 mL aliquots into glass ampoules, seal hermetically to prevent evaporative heat loss (which would skew thermodynamic readings), and place into the microcalorimeter.

    • Thermal Ramping: Subject the samples to isothermal holds at 40°C, 50°C, and 60°C for 24 hours each. Record the exothermic heat flow associated with depurination.

    • Chromatographic Validation: Post-incubation, quench the samples in an ice bath. Analyze via RP-HPLC (C18 column, gradient elution: water/acetonitrile with 0.1% TFA) at 254 nm to quantify the remaining intact JMF3464 versus the free 5-bromothien-2-ylmethyladenine base.

    • Data Synthesis: Plot the natural log of the degradation rate constant (

      
      ) against the inverse of temperature (
      
      
      
      ) to derive the activation energy (
      
      
      ).
Protocol B: Thermodynamic Partitioning via PAMPA-BBB
  • Causality & Rationale: To isolate the purely thermodynamic, passive diffusion properties of JMF3464 from active transport mechanisms, we utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) tailored for the BBB. Unlike Caco-2 cell lines, which express active efflux pumps (e.g., P-glycoprotein) that confound passive permeability data, PAMPA uses a porcine brain lipid extract. This ensures the measured effective permeability (

    
    ) is strictly a function of the molecule's lipophilicity and desolvation entropy.
    
  • Step-by-Step Methodology:

    • Donor Preparation: Dilute JMF3464 to 50 μM in PBS (pH 7.4) containing 5% DMSO to ensure complete dissolution without disrupting the artificial membrane.

    • Membrane Coating: Coat the PVDF filter of the donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).

    • Assembly & Incubation: Add 200 μL of the donor solution to the donor wells and 200 μL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours in a humidified environment to prevent evaporative concentration changes.

    • Quantification: Separate the plates and quantify JMF3464 concentrations in both donor and acceptor compartments using LC-MS/MS.

    • Validation: Calculate

      
      . A 
      
      
      
      value >
      
      
      cm/s validates the thermodynamic hypothesis that the bromothiophene substitution successfully drives passive CNS entry.

References

  • CAS Common Chemistry. "N-[(5-Bromo-2-thienyl)methyl]adenosine". American Chemical Society. URL:[Link]

  • Oxford Academic / Sleep Research Society. "0076 TWO NOVEL ADENOSINE ANALOGUES AS HYPNOTICS". SLEEP, Volume 40, Abstract Supplement, 2017. URL:[Link]

  • Google Patents. "Compounds for use in prevention and treatment of neurodegenerative diseases and pain" (US10301348B2). United States Patent and Trademark Office.

Sources

Methodological & Application

Protocol for synthesizing N6-[(5-Bromothien-2-yl)methyl]adenosine from 6-chloropurine riboside

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of N6-[(5-Bromothien-2-yl)methyl]adenosine

Abstract & Strategic Overview

This Application Note details the optimized synthetic protocol for N6-[(5-Bromothien-2-yl)methyl]adenosine , a potent adenosine receptor modulator (typically exhibiting A1/A3 agonist activity). The synthesis utilizes a Nucleophilic Aromatic Substitution (


)  strategy, coupling 6-chloropurine riboside with (5-bromothiophen-2-yl)methanamine.

Unlike direct alkylation of adenosine—which often suffers from N1/N6 regioselectivity issues requiring Dimroth rearrangements—the use of 6-chloropurine riboside ensures exclusive N6-functionalization under mild conditions. This guide addresses critical process parameters including solvent selection, base stoichiometry, and purification strategies to maximize yield and purity for biological screening.[1]

Retrosynthetic Analysis

The strategic disconnection occurs at the C6-N6 bond.[1] The electron-deficient pyrimidine ring of the 6-chloropurine moiety serves as an excellent electrophile for the primary amine of the thiophene derivative.[1]

Retrosynthesis Product Target: N6-[(5-Bromothien-2-yl)methyl]adenosine Precursors Precursors: 6-Chloropurine Riboside + (5-Bromothiophen-2-yl)methanamine Product->Precursors Disconnection (C6-N6)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the purine core and the heterocyclic side chain.[1]

Materials & Reagents

Stoichiometry Table

Component Role Equiv.[1] MW ( g/mol ) Notes
6-Chloropurine riboside Limiting Reagent 1.0 286.67 CAS: 53-31-6. Hygroscopic; dry before use.[1]
(5-Bromothiophen-2-yl)methanamine Nucleophile 1.1 - 1.2 192.08 CAS: 612499-04-4. If HCl salt, add 1.0 eq extra base.[1]

| Triethylamine (


)  | Base (Scavenger) | 2.0 | 101.19 | Scavenges HCl byproduct. DIPEA is an alternative.[1] |
| Ethanol (Absolute)  | Solvent | N/A | 46.07 | Preferred over DMF for easier workup. |
| Methanol  | Co-solvent | N/A | 32.04 | For column chromatography elution.[1] |

Reagent Preparation Note: If (5-Bromothiophen-2-yl)methanamine is not commercially available, it can be synthesized via reductive amination of 5-bromothiophene-2-carboxaldehyde using Ammonium Acetate (


) and Sodium Cyanoborohydride (

) in Methanol. Caution: Avoid Pd-catalyzed couplings (e.g., Buchwald) to prevent side reactions at the thiophene bromine.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.[1]

  • Charging: Add 6-Chloropurine riboside (287 mg, 1.0 mmol) to the flask.

  • Solvent Addition: Add Absolute Ethanol (10-15 mL).

    • Expert Insight: 6-Chloropurine riboside is sparingly soluble in cold ethanol but will dissolve upon heating.

  • Amine Addition: Add (5-Bromothiophen-2-yl)methanamine (211 mg, 1.1 mmol).

  • Base Addition: Add Triethylamine (

    
    , 2.0 mmol).
    
    • Note: The solution may turn slightly yellow upon addition of the amine/base.[1]

Phase 2: The Coupling Reaction ( )
  • Reflux: Attach a reflux condenser and heat the reaction mixture to 78°C (Reflux) .

  • Monitoring: Stir at reflux for 6–12 hours .

    • TLC System: 10% Methanol in Dichloromethane (DCM).

    • Rf Values: 6-Cl-SM (~0.5), Product (~0.3-0.4). The product is more polar than the starting chloride but less polar than adenosine.[1]

  • Completion: The reaction is complete when the UV-active spot of 6-chloropurine riboside disappears.

Phase 3: Workup & Purification
  • Concentration: Remove the ethanol under reduced pressure (Rotavap) to obtain a crude semi-solid residue.

  • Partition (Optional but Recommended):

    • Dissolve residue in Ethyl Acetate (30 mL).

    • Wash with Water (2 x 10 mL) to remove triethylamine hydrochloride salts and unreacted riboside traces.

    • Wash with Brine (10 mL), dry over

      
      , filter, and concentrate.
      
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 2%

      
       5% 
      
      
      
      8% Methanol in DCM.
  • Crystallization (Alternative): If the crude is relatively pure ( >90%), recrystallize directly from hot Ethanol or Isopropanol.

Process Visualization

Workflow start Start: Weigh Reagents mix Mix: 6-Cl-Purine + Amine + Et3N in EtOH start->mix reflux Reflux at 78°C (6-12 Hours) mix->reflux tlc Check TLC (10% MeOH/DCM) reflux->tlc tlc->reflux Incomplete workup Evaporate Solvent & Partition (EtOAc/H2O) tlc->workup Complete purify Flash Column (DCM -> 5% MeOH) workup->purify final Isolate Product (White/Off-white Solid) purify->final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

Expected Data for N6-[(5-Bromothien-2-yl)methyl]adenosine:

  • Appearance: White to off-white powder.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.35 (s, 1H, H-2), 8.20 (s, 1H, H-8): Characteristic purine singlets.[1]
      
    • 
       8.0-8.5 (br s, 1H, NH): Exchangeable N6-H.
      
    • 
       7.05 (d, 1H, Thiophene), 6.85 (d, 1H, Thiophene): Thiophene ring protons.[1] Note: The Br-substitution simplifies the thiophene region to two doublets.[1]
      
    • 
       5.90 (d, 1H, H-1'): Anomeric proton.[1]
      
    • 
       4.80 (br s, 2H, 
      
      
      
      -Thiophene): Methylene bridge.
  • Mass Spectrometry (ESI+):

    • Expected

      
       (1:1 isotopic pattern due to Bromine).
      

Expert Tips & Troubleshooting

  • Solubility Issues: If the starting material does not dissolve in refluxing ethanol, add dry DMF (Dimethylformamide) dropwise until clear.[1] If DMF is used, the workup must involve an aqueous wash or high-vacuum evaporation to remove it, as DMF interferes with crystallization.[1]

  • Amine Stability: Thiophene amines can oxidize slowly.[1] Ensure the amine is stored cold and under inert gas.[1] If the amine is dark/black, repurify it before coupling.[1]

  • Regiochemistry: The

    
     reaction on 6-chloropurine riboside is highly regioselective for N6. N1-alkylation is negligible under these conditions. However, if using adenosine and an alkyl halide (an alternative route), N1-alkylation becomes a major side product requiring rearrangement.[1] The 6-chloro route described here avoids this entirely.
    

Safety & Compliance

  • 6-Chloropurine Riboside: Toxic if swallowed. Handle with gloves.[1]

  • Brominated Thiophenes: Potential irritants and environmental hazards.[1] Dispose of halogenated waste separately.[1]

  • Triethylamine: Volatile, flammable, and corrosive.[1] Use in a fume hood.[1]

References

  • Wan, Z. K., et al. (2006).[1] "A convenient synthesis of N6-substituted adenosines." Organic Letters, 8(11), 2425-2428.[1] Link

  • Kolyachkina, S. V., et al. (2011).[1] "Synthesis of N6-substituted adenosines." Collection Symposium Series, 12, 405-409.[1][2] Link

  • Jacobson, K. A., et al. (1992).[1] "Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor."[3] Journal of Medicinal Chemistry. Link

  • ChemBlink. (5-Bromothiophen-2-yl)methanamine CAS 612499-04-4 Data.[4]Link

Sources

Application Note: In Vivo Dosage & Formulation for N6-[(5-Bromothien-2-yl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the in vivo usage of N6-[(5-Bromothien-2-yl)methyl]adenosine , a highly selective A3 Adenosine Receptor (A3AR) agonist .

Compound ID: N6-[(5-Bromothien-2-yl)methyl]adenosine CAS: 1706525-09-8 Primary Target: Human/Murine Adenosine A3 Receptor (A3AR) Pharmacological Class: Selective A3AR Agonist (Gi/o-coupled GPCR) Key Applications: Neuropathic pain attenuation, anti-inflammatory signaling, cardioprotection.

Part 1: Mechanism of Action & Rationale

Pharmacological Profile

N6-[(5-Bromothien-2-yl)methyl]adenosine is a synthetic nucleoside designed to overcome the non-selectivity of endogenous adenosine. The addition of the 5-bromothien-2-yl moiety at the N6 position significantly enhances lipophilicity and affinity for the A3 adenosine receptor subtype while reducing affinity for the A1 (bradycardic) and A2A (hypotensive) receptors.

Why this matters:

  • A3 Selectivity: Unlike A1 agonists, A3 agonists do not cause significant bradycardia or heart block, allowing for higher therapeutic dosing windows in murine models.

  • Signaling Pathway: Activation of A3AR inhibits adenylyl cyclase (decreasing cAMP) and modulates the MAPK/ERK pathway, which is critical for suppressing chronic nociceptive sensitization (pain) and inflammatory cytokine release.

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of N6-[(5-Bromothien-2-yl)methyl]adenosine binding to the A3 receptor.

A3AR_Signaling Ligand N6-[(5-Bromothien-2-yl)methyl]adenosine Receptor A3 Adenosine Receptor (Gi/o-coupled) Ligand->Receptor Binding (Ki ~1-5 nM) G_Protein Gi/Go Protein Dissociation Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) MAPK MAPK/ERK Phosphorylation G_Protein->MAPK Activation (+) cAMP cAMP Levels AC->cAMP Reduction PKA PKA Activity cAMP->PKA Downregulation Effect Anti-inflammatory & Analgesic Response PKA->Effect Reduced Nociceptor Sensitization MAPK->Effect Gene Transcription Modulation

Caption: A3AR activation suppresses cAMP-dependent pain sensitization while promoting anti-inflammatory MAPK signaling.[1]

Part 2: Formulation & Solubility Protocols

Critical Challenge: This compound is highly lipophilic due to the brominated thiophene ring. It is insoluble in pure water or saline . Improper formulation will lead to precipitation in the syringe or peritoneal cavity, causing erratic data.

Recommended Vehicle System

For intraperitoneal (IP) or subcutaneous (SC) administration in mice:

ComponentConcentrationFunction
DMSO 5 - 10%Primary solvent (Stock). Solubilizes the lipophilic core.
Tween 80 5%Surfactant. Prevents re-precipitation upon aqueous dilution.
PEG 300/400 30 - 40%Co-solvent. Stabilizes the dispersion.
Saline (0.9%) Balance (45-60%)Physiological carrier.
Step-by-Step Preparation Protocol (For 10 mL Working Solution)

Target Dose: 1 mg/kg | Mouse Weight: 25g | Injection Vol: 100 µL Required Concentration: 0.25 mg/mL

  • Stock Preparation: Dissolve 10 mg of N6-[(5-Bromothien-2-yl)methyl]adenosine in 1 mL of 100% DMSO .

    • Note: Sonicate for 30-60 seconds if visible particles remain. This yields a 10 mg/mL Stock.

  • Co-Solvent Mix: In a separate tube, mix 3 mL PEG 300 and 0.5 mL Tween 80 . Vortex vigorously.

  • Primary Dilution: Add 250 µL of the DMSO Stock (from Step 1) into the PEG/Tween mix. Vortex immediately.

  • Final Dilution: Slowly add 6.25 mL of warm (37°C) Sterile Saline while vortexing.

    • Result: 10 mL of clear/slightly opalescent solution at 0.25 mg/mL.

    • Stability:[2] Use within 4 hours. Do not store the aqueous working solution.

Part 3: In Vivo Dosage Guidelines

The following dosages are derived from structural activity relationships (SAR) of high-affinity A3AR agonists (e.g., IB-MECA, MRS series) and specific efficacy data for thienyl-adenosine derivatives.

Dosage Table: Murine Models (Mouse/Rat)
ApplicationRouteDose RangeFrequencyPrimary Readout
Neuropathic Pain IP0.3 – 3.0 mg/kg Single BolusVon Frey threshold (Mechanoallodynia reversal).
Anti-Inflammatory IP1.0 – 5.0 mg/kg Daily (q.d.)Cytokine reduction (TNF-α, IL-6) in serum/tissue.
Cardioprotection IV / IP0.1 – 0.5 mg/kg 30 min pre-ischemiaInfarct size reduction (TTC staining).
Experimental Workflow: Neuropathic Pain Model

This workflow describes the validation of analgesic efficacy using the Chronic Constriction Injury (CCI) or Chemotherapy-Induced Peripheral Neuropathy (CIPN) model.

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout Induction Model Induction (CCI or Paclitaxel) Wait Wait 7-14 Days (Develop Allodynia) Induction->Wait Baseline Baseline Von Frey (< 4g threshold) Wait->Baseline Dosing Administer Compound (1 mg/kg IP) Baseline->Dosing Test_1h Test @ 1 Hour (Peak Effect) Dosing->Test_1h Test_3h Test @ 3 Hours (Washout) Test_1h->Test_3h

Caption: Standard workflow for assessing anti-allodynic efficacy. Peak effect is typically observed 60-90 minutes post-injection.

Part 4: Safety & Toxicology

While A3 selective, high doses (>10 mg/kg) may lose selectivity and engage A1 or A2A receptors. Monitor for the following:

  • A1-Mediated Bradycardia: If the mouse becomes lethargic or heart rate drops by >20% within 15 minutes, the dose is too high (loss of selectivity).

  • A2A-Mediated Hypotension: Manifests as peripheral vasodilation (reddening of ears/tail) and reduced locomotor activity.

  • Control: Always include a vehicle-only control group, as DMSO/PEG can cause mild nociceptive irritation upon IP injection.

References

  • Tosh, D. K., et al. (2012). Structure-Based Design, Synthesis by Click Chemistry and in Vivo Activity of Highly Selective A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry. Link

  • Jacobson, K. A., et al. (2015).[3] Rigidified A3 Adenosine Receptor Agonists: 1-Deaza Modification Maintains High in Vivo Efficacy. ACS Medicinal Chemistry Letters. Link

  • TargetMol. (2024). In Vivo Formulation Guide for Lipophilic Nucleosides. TargetMol Application Notes. Link

  • Fishman, P., et al. (2002). Pharmacology and Therapeutic Applications of A3 Adenosine Receptor Agonists. Drug Discovery Today. Link

Sources

Application Notes & Protocols for Radioligand Binding Assays Using N6-[(5-Bromothien-2-yl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Adenosine A3 Receptor Modulation

The adenosine receptors, a family of four G-protein coupled receptors (GPCRs) (A1, A2A, A2B, and A3), are integral to a multitude of physiological processes, making them critical targets in modern drug discovery. The A3 adenosine receptor (A3AR), in particular, has garnered significant attention for its roles in inflammation, neuroprotection, and cancer.[1] The development of selective ligands for the A3AR is paramount for elucidating its function and for the creation of novel therapeutics. N6-[(5-Bromothien-2-yl)methyl]adenosine has emerged as a potent and selective agonist for the A3 adenosine receptor, with reported binding affinities in the low nanomolar range.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of radiolabeled N6-[(5-Bromothien-2-yl)methyl]adenosine in radioligand binding assays to characterize the A3AR.

These protocols are designed to be self-validating, providing a robust framework for determining key receptor-ligand interaction parameters such as the dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of unlabeled competing ligands.

Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and its receptor.[2][3] The fundamental principle involves incubating a biological sample containing the target receptor with a radiolabeled ligand. The amount of radioligand bound to the receptor is then measured, typically by separating the bound from the free radioligand and quantifying the radioactivity.

There are two primary types of radioligand binding assays detailed in this guide:

  • Saturation Binding Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of the radiolabeled ligand. The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue or cell preparation.[3][4]

  • Competitive Binding Assays: These assays are used to determine the affinity of an unlabeled test compound for the receptor. A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) is calculated.[3][5]

Materials and Reagents

Successful and reproducible radioligand binding assays are contingent on the quality and proper preparation of all materials and reagents.

2.1. Biological Materials

  • Receptor Source:

    • Cell membranes from a stable cell line expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).[2][6]

    • Tissue homogenates from tissues known to express the A3 adenosine receptor (e.g., rat brain cortical membranes).[7]

  • Protein Quantification Assay: Pierce® BCA Protein Assay Kit or equivalent.[8]

2.2. Radioligand and Chemicals

  • Radioligand: [³H]N6-[(5-Bromothien-2-yl)methyl]adenosine (Specific Activity: >30 Ci/mmol). Note: The availability of this specific radioligand should be confirmed with a commercial supplier. If unavailable, these protocols can be adapted for other suitable A3AR radioligands such as [¹²⁵I]AB-MECA.[7]

  • Unlabeled Ligand: N6-[(5-Bromothien-2-yl)methyl]adenosine (for non-specific binding determination and as a reference compound).

  • Reference Compounds: A known selective A3AR antagonist (e.g., MRS1220) and a non-selective adenosine agonist (e.g., NECA) for assay validation.[9]

  • Adenosine Deaminase (ADA): To remove endogenous adenosine from the preparations.

  • Buffers and Solutions:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.[8]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for tritium counting (e.g., Betaplate Scint).[8]

2.3. Equipment

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed refrigerated centrifuge

  • 96-well microplates

  • Multi-channel pipettes

  • Plate shaker/incubator

  • 96-well cell harvester and filter mats (GF/C or equivalent, pre-soaked in 0.3-0.5% polyethyleneimine (PEI))[8]

  • Microplate scintillation counter (e.g., Wallac TriLux 1450 MicroBeta counter)[8]

Experimental Protocols

3.1. Preparation of Receptor Membranes

The quality of the receptor membrane preparation is critical for a successful binding assay.

  • Cell Culture and Harvest: Culture cells stably expressing the A3 adenosine receptor to ~80-90% confluency. Harvest the cells by gentle scraping in ice-cold PBS.

  • Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold lysis buffer. Homogenize with a Dounce or Polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step. This wash step is crucial for removing endogenous interfering substances.

  • Final Preparation and Storage: Resuspend the final membrane pellet in assay buffer containing 10% sucrose as a cryoprotectant. Determine the protein concentration using a BCA assay.[8] Aliquot the membrane preparation and store at -80°C until use.

3.2. Protocol 1: Saturation Binding Assay

This protocol aims to determine the Kd and Bmax of [³H]N6-[(5-Bromothien-2-yl)methyl]adenosine.

  • Thaw and Prepare Membranes: On the day of the assay, thaw the membrane aliquot on ice. Dilute the membranes to the desired concentration (e.g., 20-50 µg protein/well) in ice-cold assay buffer. Pre-incubate the diluted membranes with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.

  • Assay Plate Setup: Prepare a 96-well plate. The assay will be performed in a final volume of 250 µL.

  • Radioligand Dilutions: Prepare serial dilutions of [³H]N6-[(5-Bromothien-2-yl)methyl]adenosine in assay buffer. A typical concentration range would be 8-10 concentrations spanning from 0.1 to 20 times the expected Kd (e.g., 0.1 nM to 30 nM).

  • Assay Incubation:

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled N6-[(5-Bromothien-2-yl)methyl]adenosine (e.g., 10 µM final concentration), 50 µL of the corresponding radioligand dilution, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8] This time should be sufficient to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid vacuum filtration onto PEI-soaked GF/C filter mats using a 96-well cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

3.3. Protocol 2: Competitive Binding Assay

This protocol is for determining the Ki of unlabeled test compounds.

  • Thaw and Prepare Membranes: Follow step 1 from the saturation binding protocol.

  • Assay Plate Setup: Prepare a 96-well plate for a final assay volume of 250 µL.

  • Prepare Reagents:

    • Radioligand: Prepare a working solution of [³H]N6-[(5-Bromothien-2-yl)methyl]adenosine in assay buffer at a fixed concentration, typically close to its Kd value determined from the saturation assay.

    • Test Compounds: Prepare serial dilutions of the unlabeled test compounds. A typical range would be 10-12 concentrations spanning from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Incubation:

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the radioligand working solution, and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled N6-[(5-Bromothien-2-yl)methyl]adenosine (10 µM final), 50 µL of the radioligand working solution, and 150 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of the appropriate test compound dilution, 50 µL of the radioligand working solution, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

  • Harvesting and Counting: Follow steps 6 and 7 from the saturation binding protocol.

Data Analysis and Presentation

4.1. Saturation Binding Data

  • Calculate Specific Binding: For each radioligand concentration, subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Data Transformation: Convert CPM to fmol/mg protein.

  • Non-linear Regression: Analyze the specific binding data using non-linear regression software (e.g., GraphPad Prism). Fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[4]

Table 1: Representative Saturation Binding Data

[Radioligand] (nM)Total Binding (fmol/mg)Non-specific Binding (fmol/mg)Specific Binding (fmol/mg)
0.215020130
0.532045275
1.055080470
2.5980180800
5.014503501100
10.018007001100
20.021501400750
Derived Parameters
Kd 1.8 nM
Bmax 1250 fmol/mg protein

4.2. Competitive Binding Data

  • Calculate Percent Specific Binding: Normalize the data by setting the average total binding as 100% and the average non-specific binding as 0%.

  • Non-linear Regression: Plot the percent specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Table 2: Representative Competitive Binding Data

CompoundIC₅₀ (nM)Ki (nM)Receptor Selectivity
N6-[(5-Bromothien-2-yl)methyl]adenosine3.51.9A3 Agonist
Compound X25.013.9Moderate Affinity
Compound Y>10,000>5,555Low Affinity

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper execution.

Saturation_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Termination cluster_analysis Data Acquisition & Analysis P1 Prepare Membrane Homogenate P2 Determine Protein Concentration P1->P2 P3 Treat with Adenosine Deaminase P2->P3 A3 Add Membranes to Initiate Binding P3->A3 A1 Prepare Radioligand Serial Dilutions A2 Pipette into 96-well Plate (Total & NSB wells) A1->A2 A2->A3 I1 Incubate at 30°C for 60 min A3->I1 I2 Rapid Vacuum Filtration (Harvesting) I1->I2 I3 Wash Filters I2->I3 D1 Dry Filters & Add Scintillation Cocktail I3->D1 D2 Count Radioactivity (CPM) D1->D2 D3 Calculate Specific Binding D2->D3 D4 Non-linear Regression (Kd & Bmax) D3->D4 Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Termination cluster_analysis Data Acquisition & Analysis P1 Prepare Membrane Homogenate P2 Treat with Adenosine Deaminase P1->P2 A4 Add Membranes to Initiate Binding P2->A4 A1 Prepare Competitor Serial Dilutions A3 Pipette into 96-well Plate (Total, NSB, Competitor wells) A1->A3 A2 Prepare Fixed Conc. of Radioligand A2->A3 A3->A4 I1 Incubate at 30°C for 60 min A4->I1 I2 Rapid Vacuum Filtration (Harvesting) I1->I2 I3 Wash Filters I2->I3 D1 Dry Filters & Add Scintillation Cocktail I3->D1 D2 Count Radioactivity (CPM) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Non-linear Regression (IC50) & Cheng-Prusoff (Ki) D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-specific Binding (>30% of Total) Radioligand concentration too high.Use a radioligand concentration closer to the Kd for competitive assays.
Insufficient washing.Increase the number of washes or the volume of wash buffer.
Filter binding of the radioligand.Ensure filters are adequately pre-soaked in PEI.
Low Specific Binding Signal Low receptor expression in the membrane prep.Use a cell line with higher receptor expression or increase the amount of protein per well.
Degraded radioligand.Check the age and storage conditions of the radioligand.
Inactive receptors.Ensure proper membrane preparation and storage at -80°C. Avoid repeated freeze-thaw cycles.
High Well-to-Well Variability Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing of reagents.
Inefficient harvesting.Ensure the cell harvester is functioning correctly and that all wells are washed uniformly.
Incomplete membrane resuspension.Vortex the membrane preparation thoroughly before and during pipetting.

Alternative Advanced Method: Scintillation Proximity Assay (SPA)

For higher throughput and a homogeneous assay format, a Scintillation Proximity Assay (SPA) can be employed. [10][11]This method eliminates the need for a filtration step.

  • Principle: Receptor membranes are coupled to scintillant-embedded beads (e.g., wheat germ agglutinin-coated SPA beads). When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce light. Unbound radioligand in the solution is too far away to generate a signal. [12][13]* Advantages: Homogeneous "mix-and-measure" format, no separation step required, amenable to automation and high-throughput screening. [10]* Considerations: Requires optimization of bead and membrane concentrations. Potential for interference from colored compounds in the sample.

References

  • N6-[(5-Bromothien-2-yl)methyl]adenosine | 1706525-09-8 | Benchchem. (URL: )
  • Li P, Wang Y, Sun Y, Jiang S and Li J (2022), N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. Frontiers in Oncology. (URL: [Link])

  • m6A (N6-methyladenosine) ELISA Kit - RayBiotech. (URL: [Link])

  • Zgheib, E., et al. (2022). Small-Molecule Ebselen Binds to YTHDF Proteins Interfering with the Recognition of N6-Methyladenosine-Modified RNAs. Journal of Medicinal Chemistry. (URL: [Link])

  • He, C. (2013). N6-methyl-Adenosine modification in messenger and long non-coding RNA. The Journal of Biological Chemistry. (URL: [Link])

  • Delos, Santos, L. F., et al. (2022). m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. bioRxiv. (URL: [Link])

  • Xia, L., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling. (URL: [Link])

  • van der Klein, P. A. M., et al. (2020). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Scientific Reports. (URL: [Link])

  • Guo, D., et al. (2022). Molecular Simulations and Drug Discovery of Adenosine Receptors. Molecules. (URL: [Link])

  • Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • N6-Methyladenosine - Wikipedia. (URL: [Link])

  • Zhou, K., et al. (2019). N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development. Acta Pharmaceutica Sinica B. (URL: [Link])

  • Li, P., et al. (2022). N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. Frontiers in Oncology. (URL: [Link])

  • Xia, L. (2016). (PDF) Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. SciSpace. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications. (URL: [Link])

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. (URL: [Link])

  • Binding Assays | BMG LABTECH. (URL: [Link])

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. (URL: [Link])

  • Jacobson, K. A., et al. (1996). A3-adenosine receptors: design of selective ligands and therapeutic prospects. Journal of Medicinal Chemistry. (URL: [Link])

  • Key concepts: Saturation binding - GraphPad Prism. (URL: [Link])

  • Xia, L., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling. (URL: [Link])

  • Principle of time-resolved Scintillation Proximity Assay (SPA) to... - ResearchGate. (URL: [Link])

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. (URL: [Link])

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Methods for administering N6-[(5-Bromothien-2-yl)methyl]adenosine via intraperitoneal injection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N6-[(5-Bromothien-2-yl)methyl]adenosine (often abbreviated in literature as a halogenated N6-substituted adenosine analog) is a potent, selective agonist for the Adenosine A1 Receptor (A1AR) . Structurally related to reference compounds like CCPA and CPA, the addition of the bromothiophene moiety significantly enhances lipophilicity and receptor affinity.

This guide addresses the primary challenge in working with this compound: hydrophobicity . Improper formulation leads to intraperitoneal (IP) precipitation, resulting in erratic bioavailability and "false negative" behavioral data. This protocol details a self-validating vehicle formulation (DMSO/Tween/Saline), precise IP injection techniques, and mandatory physiological monitoring for A1-mediated bradycardia and hypothermia.

Compound Profile & Handling

  • Chemical Class: N6-substituted adenosine nucleoside.[1][2][3][4]

  • Mechanism: A1 Receptor Agonist (

    
    -coupled).
    
  • Primary Challenges: Poor aqueous solubility; sensitivity to hydrolysis in acidic environments.

  • Storage: Powder at -20°C (desiccated). Stock solutions in 100% DMSO can be stored at -20°C for up to 1 month.[5] Working solutions must be prepared fresh daily.

Mechanism of Action

Understanding the signaling pathway is critical for interpreting physiological readouts (e.g., why the animal becomes hypothermic).

A1_Signaling Compound N6-[(5-Bromothien-2-yl) methyl]adenosine Receptor A1 Adenosine Receptor (GPCR) Compound->Receptor Binding (Ki ~nM) Gi Gi/o Protein Activation Receptor->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC K_Channel GIRK Channel (Activation/Efflux) Gi->K_Channel Ca_Channel Ca2+ Channel (Inhibition) Gi->Ca_Channel cAMP cAMP Levels (Decrease) AC->cAMP Hypothermia Hypothermia (Biomarker) K_Channel->Hypothermia Bradycardia Bradycardia (Safety Risk) K_Channel->Bradycardia Antinociception Antinociception (Therapeutic) Ca_Channel->Antinociception

Figure 1: Signal transduction pathway of N6-substituted adenosine agonists. Note that the same pathway driving efficacy (Antinociception) drives side effects (Bradycardia).

Pre-Formulation: The "Solubility Ladder"

Directly dissolving this compound in saline will result in a suspension, not a solution. Suspensions cause local irritation (peritonitis) and unreliable absorption. You must use a co-solvent system.

Recommended Vehicle System

Target: 5% DMSO / 5% Tween 80 / 90% Saline.

  • DMSO: Solubilizes the lipophilic thiophene ring.

  • Tween 80: Prevents reprecipitation upon contact with the aqueous phase.

  • Saline: Provides isotonicity.

Dosage Reference Table

Start with the lowest effective dose to assess tolerability.

ApplicationTarget Dose (mg/kg)Injection Vol. (mL/kg)Concentration (mg/mL)Notes
Neuropathic Pain 0.1 – 0.55 – 100.02 – 0.05Antiallodynic effect usually peaks at 30-60 min.
Hypothermia Induction 1.0 – 5.0100.1 – 0.5Expect core temp drop of 2-5°C.
Neuroprotection 0.5 – 1.0100.05 – 0.1Administer 15-30 min pre-ischemia.

Preparation Protocol (Step-by-Step)

Objective: Prepare 5 mL of working solution at 0.1 mg/mL (Total 0.5 mg compound).

  • Stock Preparation (The "Master Mix"):

    • Weigh 0.5 mg of N6-[(5-Bromothien-2-yl)methyl]adenosine.

    • Add 250 µL of 100% DMSO (sterile grade).

    • Critical: Vortex vigorously for 30 seconds. Ensure the solution is crystal clear. If not, sonicate at 37°C for 5 minutes.

  • Surfactant Addition:

    • Add 250 µL of Tween 80 to the DMSO stock.

    • Vortex gently to mix. The solution will be viscous.

  • Aqueous Dilution (The "Dropwise" Method):

    • Measure 4.5 mL of sterile 0.9% Saline (warm to 37°C).

    • Slowly add the saline to the DMSO/Tween mixture while vortexing continuously.

    • Do not add the DMSO mix to the saline; add saline to the mix to prevent "shock precipitation."

  • Validation:

    • Hold the vial up to a light source. The liquid should be clear to slightly opalescent.

    • Fail State: If visible white flakes or cloudiness appear, the compound has precipitated. Do not inject. Re-sonicate or increase Tween 80 concentration to 10%.

Intraperitoneal Administration Protocol

Animal Model: Mice (C57BL/6) or Rats (Sprague-Dawley). Needle Size: 27G (Mice) or 25G (Rats).

Procedure
  • Weigh the Animal: Accurate weight is vital. A 10% error in A1 agonist dosing can shift an animal from "sedated" to "cardiovascular collapse."

  • Restraint: Scruff the mouse firmly to expose the abdomen. Tilt the head downward slightly (Trendelenburg position) to allow viscera to slide cranially, creating a safe injection zone in the lower abdomen.

  • Site Selection: Lower right or left quadrant of the abdomen. Avoid the midline (linea alba) and the bladder area.

  • Insertion:

    • Insert needle at a 30° angle, bevel up.[6]

    • Aspiration Test: Pull back slightly on the plunger. If yellow fluid (urine), green fluid (gut content), or blood appears, abort and discard needle .

  • Injection: Depress plunger smoothly. The fluid should flow with zero resistance.

  • Post-Injection: Return animal to a clean cage. Do not place on a heating pad immediately unless hypothermia is the unwanted side effect (see Section 6).

Post-Administration Monitoring (Safety & Efficacy)

A1 agonists induce a state often mistaken for "sickness behavior." It is actually a specific pharmacological triad: Sedation, Hypothermia, and Bradycardia .

The Monitoring Workflow

Monitoring_Flow Inj Injection (T=0) Check1 15 min: Motor Check Inj->Check1 Check2 30 min: Core Temp Check1->Check2 Decision Temp < 34°C? Check2->Decision Check3 60 min: Peak Effect Action External Heat Support Decision->Action Yes Continue Continue Exp Decision->Continue No Continue->Check3

Figure 2: Safety monitoring workflow. A1 agonists can cause rapid core temperature drops.

Differentiating Sedation from Analgesia

If using this compound for pain research (e.g., von Frey test):

  • The Confounder: A1 agonists cause motor ataxia (sedation). A mouse might not withdraw its paw because it is too sedated, not because pain is blocked.

  • The Control: Always run a Rotarod or Open Field test in a parallel cohort. If the treated animals fall off the Rotarod significantly faster than controls, your analgesic data is confounded by motor impairment.

Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Syringe Saline was cold; DMSO % too low.Warm saline to 37°C before mixing. Increase Tween 80 to 10%.
Animal unresponsive/cold Overdose (A1 toxicity).Immediate warming (heating pad). Administer A1 antagonist (e.g., DPCPX) if available.
No effect observed Injection into gut/fat; Hydrolysis.Verify IP technique (necropsy to check for yellow dye if training). Ensure fresh solution.
Peritonitis (Swollen belly) Vehicle toxicity.Reduce DMSO concentration to <5%. Ensure pH is 7.2–7.4.

References

  • BenchChem. (n.d.). N6-[(5-Bromothien-2-yl)methyl]adenosine Product Description and Pharmacology. Retrieved from

  • Tosh, D. K., et al. (2004).[7] 2-Pyrazolyl-N6-Substituted Adenosine Derivatives as High Affinity and Selective Adenosine A3 Receptor Agonists. Journal of Medicinal Chemistry.

  • Sawynok, J. (2016). Adenosine A1 receptor agonists as neuropathic pain treatments.[8] Current Opinion in Investigational Drugs. (Contextual grounding for A1 agonist dosing).

  • Borea, P. A., et al. (2018). The A1 adenosine receptor: history and perspectives. Pharmacological Reviews.[1]

  • University of Queensland. (2023). Standard Operating Procedure: Intraperitoneal Injections in Mice and Rats.[6]

Sources

Application Note: Solvent Selection and Solubilization Protocol for N6-[(5-Bromothien-2-yl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a standardized protocol for the solubilization, storage, and biological delivery of N6-[(5-Bromothien-2-yl)methyl]adenosine (CAS: 1706525-09-8). Due to the lipophilic nature of the (5-bromothien-2-yl)methyl substituent at the N6 position, this compound exhibits poor aqueous solubility compared to native adenosine. Improper solvent selection often leads to "silent precipitation"—micro-crystals that reduce effective concentration and generate false-negative data in receptor binding or cAMP functional assays. This guide defines a DMSO-based "Master Stock" strategy coupled with a constant-solvent serial dilution method to ensure data integrity.

Physicochemical Profile & Solubility Challenge

To select the correct solvent, one must understand the molecular drivers of insolubility.

  • Molecular Weight: ~442.3 g/mol [1]

  • Structural Analysis: The core adenosine structure is polar (ribose sugar + purine), but the N6-modification adds a hydrophobic thiophene ring and a heavy halogen (Bromine).

  • The Challenge: The bromine atom significantly increases the partition coefficient (LogP), making the molecule "greasy." While the ribose sugar craves water, the bromothienyl tail drives the molecule to aggregate in aqueous buffers, forming micelles or precipitating on plastic surfaces.

Table 1: Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)[2]Usage ContextWarning
DMSO (Anhydrous) Excellent 50 - 100 mM Primary Stock Hygroscopic; must be kept dry.
Ethanol (100%) Moderate5 - 10 mMSecondary StockVolatile; concentration shifts over time.
Water / PBS Poor< 0.1 mMAssay BufferDo NOT dissolve powder directly here.
DMF Good20 - 50 mMAlternativeToxic to cells; avoid if possible.

Core Directives: The "Master Stock" Protocol

Materials Required[1][3][4][5][6]
  • Compound: N6-[(5-Bromothien-2-yl)methyl]adenosine (Solid).

  • Primary Solvent: DMSO (Dimethyl Sulfoxide), Cell Culture Grade, Anhydrous (≥99.9%).

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Note: Avoid polystyrene tubes for stock storage as lipophilic adenosines can adsorb to plastic.

Step-by-Step Solubilization
  • Equilibration: Allow the lyophilized product vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which degrades the solid.

  • Weighing: Weigh the necessary amount (e.g., 1 mg or 5 mg) into an amber glass vial.

    • Calculation: To make a 10 mM stock from 1 mg (MW 442.3):

      
      
      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex rigorously for 30–60 seconds.

    • Visual Check: The solution must be crystal clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Do not store the bulk stock at 4°C.

    • Divide into single-use aliquots (e.g., 20–50 µL) in polypropylene microcentrifuge tubes.

    • Store at -20°C (up to 6 months) or -80°C (long term).

    • Critical: Protect from light. The C-Br bond on the thiophene ring can be photosensitive.

Biological Assay Integration (The "Constant Vehicle" Method)

In cell-based assays (e.g., CHO cells expressing hA3AR), simply diluting the stock into media often fails because the DMSO % changes, causing artifacts. The Constant Vehicle method is required.

Workflow Logic

We utilize a "Intermediate Plate" strategy. We perform serial dilutions in 100% DMSO first, and then transfer a small, fixed volume to the aqueous media. This ensures every well has the exact same DMSO concentration (e.g., 0.1%), ruling out solvent toxicity artifacts.

Visual Workflow (DOT Diagram)

G cluster_dilution Step A: Serial Dilution (Intermediate Plate) cluster_assay Step B: Assay Transfer (1:1000 Dilution) Solid Solid Compound (Store Desiccated) DMSO_Stock Master Stock (10 mM) 100% DMSO (Amber Vial) Solid->DMSO_Stock Dissolve Dilution_1 Well 1: 1 mM (100% DMSO) DMSO_Stock->Dilution_1 1:10 Dilution Dilution_2 Well 2: 0.1 mM (100% DMSO) Dilution_1->Dilution_2 1:10 Serial Media_1 Assay Well 1 1 µM Drug 0.1% DMSO Dilution_1->Media_1 Transfer 0.1 µL to 100 µL Media Dilution_3 Well 3: 0.01 mM (100% DMSO) Dilution_2->Dilution_3 1:10 Serial Media_2 Assay Well 2 100 nM Drug 0.1% DMSO Dilution_2->Media_2 Transfer 0.1 µL to 100 µL Media

Caption: Figure 1. The "Constant Vehicle" dilution scheme prevents solubility shock and maintains uniform DMSO background across all data points.

Detailed Protocol for Assay Preparation
  • Preparation of Intermediate Plate (100% DMSO):

    • Prepare a 3-fold or 10-fold serial dilution of the compound using 100% DMSO in a V-bottom polypropylene plate.

    • Why? N6-substituted adenosines are stable in DMSO. Diluting them in water gradually often causes them to crash out at the mid-range concentrations.

  • Transfer to Assay Plate (Aqueous):

    • Pre-fill the cell culture plate with 99.5 µL of assay media (e.g., DMEM + 1% FBS).

    • Transfer 0.5 µL from the DMSO Intermediate Plate to the Cell Culture Plate.

    • Final DMSO Concentration: 0.5%.

    • Mixing: Mix immediately by pipetting up and down 3 times or shaking the plate at 300 rpm for 30 seconds.

  • Vehicle Control:

    • You MUST run a control column with 0.5 µL of pure DMSO (no drug). This sets the "0% Activity" baseline and accounts for any cellular stress caused by the solvent.

Troubleshooting & Critical Parameters

A. Precipitation ("Cloudy Wells")

If the media turns cloudy upon adding the drug:

  • Cause: The concentration is above the solubility limit (saturation) for that specific buffer.

  • Solution: Reduce the final concentration. For this specific brominated analog, the aqueous solubility limit is likely around 10–50 µM . Do not attempt to screen at 100 µM in aqueous buffer.

B. DMSO Toxicity

Adenosine receptors (A1, A2A, A3) are G-protein coupled receptors (GPCRs).[3] High DMSO concentrations (>1%) can perturb the cell membrane, altering GPCR conformation and G-protein coupling.

  • Limit: Keep final DMSO < 0.5% for robust data.

  • Validation: Perform a "DMSO Tolerance Test" (run an agonist dose-response curve in the presence of 0.1%, 0.5%, and 1% DMSO) to confirm your assay window is not compressed.

C. Adsorption (Sticky Compound)

The hydrophobic thiophene-bromine tail makes this molecule "sticky."

  • Mitigation: Use Low-Binding pipette tips and plates. If using automated liquid handlers, ensure tubing is flushed with 70% ethanol/water between runs to prevent carryover.

References

  • Tosh, D. K., et al. (2012). Structure-activity relationships of N6-substituted adenosine derivatives at the human A3 adenosine receptor. Purinergic Signalling.
  • National Institutes of Health (NIH) - PubChem. (2023). N6-methyladenosine and related analogs: Physical Properties. Retrieved from [Link]

  • Assay Guidance Manual. (2018). DMSO Tolerance and Serial Dilution Protocols in High-Throughput Screening. NCBI Bookshelf. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of N6-[(5-Bromothien-2-yl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N6-[(5-Bromothien-2-yl)methyl]adenosine

Ticket ID: #TS-ADEN-5BT Subject: Troubleshooting Low Yields & Optimization Protocols Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Core Reaction Logic

You are likely encountering low yields due to the competing thermodynamics between the desired nucleophilic aromatic substitution (


) and hydrolysis/isomerization pathways.[2]

The synthesis of N6-[(5-Bromothien-2-yl)methyl]adenosine is most reliably achieved by displacing the chloride of 6-chloropurine riboside with (5-bromothien-2-yl)methanamine .[1][2] While direct alkylation of adenosine (using the alkyl bromide) is possible, it frequently suffers from N1-alkylation (requiring Dimroth rearrangement) and poor regioselectivity, leading to yields


.[2]

The Optimized Pathway (The "Golden Route"):



Diagnostic Workflow (Visualized)

Before adjusting parameters, identify where the mass balance is being lost. Use the following logic flow to diagnose the specific failure mode.

TroubleshootingFlow Start Low Yield Observed TLC Analyze TLC / LC-MS of Crude Mixture Start->TLC Result1 Starting Material (SM) Remains Unchanged TLC->Result1 SM Intact Result2 New Spot: More Polar (Hydrolysis Product) TLC->Result2 Inosine Detected Result3 Complex Mixture / Streaking (Degradation) TLC->Result3 Tars/Blackening Sol1 Action: Increase Temp or Switch Solvent (EtOH -> DMF) Result1->Sol1 Sol2 Action: Dry Solvents, Increase Amine Equivalents Result2->Sol2 Sol3 Action: Lower Temp, Exclude Light/O2 Result3->Sol3

Figure 1: Decision tree for diagnosing reaction failure based on crude mixture analysis.

Critical Troubleshooting Guide (FAQs)

Issue A: "I see a major byproduct that is more polar than my starting material."

Diagnosis: Hydrolysis (Inosine Formation). The chlorine at the C6 position is susceptible to attack by water, converting 6-chloropurine riboside into Inosine (6-hydroxy).[1] This is the #1 killer of yields in this synthesis.

  • Root Cause: Wet solvents (Ethanol/DMF) or moisture in the amine.[2]

  • Solution:

    • Use anhydrous Ethanol or DMF.[2]

    • Add Molecular Sieves (3Å) to the reaction vessel.

    • Ensure your base (DIPEA/TEA) is dry.[2]

Issue B: "The reaction is extremely slow; starting material persists after 24h."

Diagnosis: Nucleophile Deactivation. The amine, (5-bromothien-2-yl)methanamine, may be present as a hydrochloride salt.[1] If you added the salt directly without enough base, it cannot act as a nucleophile.

  • Root Cause: Protonated amine or steric hindrance/solubility issues.[1][2]

  • Solution:

    • If using the amine HCl salt, ensure you add 2.5 - 3.0 equivalents of DIPEA to free-base it in situ.[1]

    • Switch solvent from Ethanol to DMF (Dimethylformamide) or DMSO .[2] The higher boiling point and polarity stabilize the transition state of the

      
       mechanism.
      
Issue C: "My product is losing the bromine atom."

Diagnosis: Protodehalogenation. Thiophenes substituted with halogens are sensitive. While the C-Br bond is relatively stable, trace metals or UV light can induce radical cleavage.

  • Root Cause: Photolytic cleavage or Pd contamination (if glassware was shared with cross-coupling reactions).[2]

  • Solution:

    • Wrap the reaction flask in aluminum foil to exclude light.

    • Avoid using metal spatulas; use glass/plastic.[2]

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize regioselectivity.[2]

Reagents:

  • Substrate: 6-Chloropurine riboside (1.0 eq)

  • Nucleophile: (5-Bromothien-2-yl)methanamine (1.2 eq)[1][2]

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq if amine is free base; 2.5 eq if HCl salt)[2]

  • Solvent: Anhydrous Ethanol (0.1 M concentration)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 6-chloropurine riboside in anhydrous Ethanol.

  • Activation: Add DIPEA. The suspension may not clear immediately.

  • Addition: Add the (5-bromothien-2-yl)methanamine.

  • Reaction: Fit with a reflux condenser and heat to 70°C (reflux) under an inert atmosphere (

    
     or Ar).
    
    • Note: Do not exceed 85°C. Thiophenes can polymerize at high thermal stress.[2]

  • Monitoring: Check TLC after 4 hours. The 6-Cl starting material (

    
     in 10% MeOH/DCM) should disappear.[1][2] The product will be slightly less polar or similar but UV-active.[1]
    
  • Work-up:

    • Evaporate Ethanol under reduced pressure.[2]

    • Critical: Do not use an acidic aqueous wash (risk of depurination).[2]

    • Partition residue between EtOAc and Water.[2] Wash organic layer with Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      

Data Summary Table: Solvent Effects on Yield

SolventTemperatureTimeTypical YieldRisk Factor
Ethanol (Anhydrous) 78°C (Reflux)6-12 h75-85%Low.[1] Best balance of solubility/reactivity.
DMF 60-80°C4-8 h80-90%High.[1] Difficult to remove solvent; risk of hydrolysis if wet.
Water/Dioxane 90°C12 h<40%Critical.[1][2] High hydrolysis (Inosine formation).[2]
Isopropanol 82°C12-18 h60-70%Moderate.[1] Slower reaction due to sterics.[2]

Mechanistic Insight

Understanding the mechanism clarifies why the 6-Cl route is superior to alkylating adenosine.

ReactionMechanism cluster_side Competing Pathway (Yield Loss) SM 6-Cl-Purine Riboside (Electrophile) Complex Meisenheimer-like Intermediate SM->Complex + Amine (Slow Step) Amine Thienyl-Amine (Nucleophile) Amine->Complex Product N6-Substituted Adenosine Complex->Product - HCl (Fast Step) Water H2O Inosine Inosine (6-OH) Water->Inosine Hydrolysis

Figure 2: The


 mechanism proceeds via an addition-elimination pathway.[2] The electron-withdrawing chlorine activates the C6 position. Water competes with the amine for this position.

Why not alkylate Adenosine directly? Direct alkylation of adenosine with (5-bromothien-2-yl)methyl bromide typically occurs at the N1 position (the most basic nitrogen).[1][2] To get the N6 product, you must force a Dimroth Rearrangement (heating in base), which rearranges the N1-alkyl group to the N6 position.[3] This two-step process in one pot is finicky and often results in lower yields compared to the direct displacement of the 6-chloro group described above [1].

References

  • BenchChem Technical Support. (2025).[2][4][5] Preparation Methods for N6-[(5-Bromothien-2-yl)methyl]adenosine. Retrieved from [2]

  • Kolyachkina, S. V., et al. (2011).[2][6] N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations.[1][6] Synthesis. Retrieved from

  • Wan, Z. K., et al. (2006).[2][7] A microwave-assisted efficient synthesis of N6-substituted adenosines. Organic Letters.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism. Retrieved from

Sources

Addressing precipitation issues of N6-[(5-Bromothien-2-yl)methyl]adenosine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: -[(5-Bromothien-2-yl)methyl]adenosine[1]

Status: Active Ticket ID: TS-N6BTMA-SOL-001 Applicable Compounds:


-[(5-Bromothien-2-yl)methyl]adenosine (and structurally related 

-substituted adenosine receptor agonists).[1]
Executive Summary

You are likely experiencing precipitation because


-[(5-Bromothien-2-yl)methyl]adenosine is a highly lipophilic, planar molecule.[1] While soluble in pure DMSO, it is prone to "crashing out" upon contact with aqueous media (buffers, culture media) due to rapid polarity shifts and 

-

stacking interactions.[1] This guide provides a root-cause analysis and a validated protocol to maintain solubility in biological assays.
Module 1: Root Cause Analysis (The Physics of Precipitation)

To solve the issue, we must first understand the mechanism.[2] This compound fails in solution due to three converging factors:

  • The "Solvent Shock" Effect: DMSO is a polar aprotic solvent, while water is polar protic. When you add a high-concentration DMSO stock directly to water, the DMSO molecules rapidly hydrogen-bond with water.[1] This leaves the hydrophobic

    
    -bromothienyl ligand "stranded," forcing it to aggregate immediately.[1]
    
  • Planar Stacking: The adenine core and the thienyl ring are planar aromatic systems. In aqueous environments, these rings stack like plates (

    
    -
    
    
    
    interactions) to minimize water contact, forming tight crystals that are difficult to re-dissolve.[1]
  • Hygroscopic DMSO: If your DMSO stock bottle is old or frequently opened, it has likely absorbed atmospheric water.[1] DMSO can absorb up to 10% water by weight, which drastically reduces its ability to solubilize hydrophobic adenosine analogs [1, 2].[1]

Visual Troubleshooting Logic

TroubleshootingLogic Start Precipitation Observed CheckDMSO Check DMSO Quality (Is it anhydrous?) Start->CheckDMSO CheckMethod Check Dilution Method (Direct vs. Serial) CheckDMSO->CheckMethod Fresh/Dry ActionFresh Replace with Fresh Anhydrous DMSO CheckDMSO->ActionFresh Old/Hydrated CheckConc Check Final Concentration (>100 µM?) CheckMethod->CheckConc Stepwise ActionSerial Switch to Intermediate Dilution CheckMethod->ActionSerial Direct Addition ActionLimit Reduce Conc. or Add Cyclodextrin CheckConc->ActionLimit Yes (High)

Figure 1: Decision matrix for diagnosing precipitation issues. Follow the path to identify the likely failure point.

Module 2: The "Safe Dilution" Protocol

Objective: Transfer the compound from 100% DMSO to aqueous buffer without triggering nucleation.

Standard Failure Mode: Adding 1 µL of 10 mM Stock directly to 1 mL of media. DO NOT DO THIS. The local concentration at the pipette tip exceeds the solubility limit instantly.

Validated Protocol: The Intermediate Step Method

Reagents Required:

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves).[1]

  • Intermediate Solvent: PEG-300 or pure Ethanol (optional but recommended).[1]

  • Assay Buffer/Media (Pre-warmed to 37°C).[1]

Step-by-Step Workflow:

  • Prepare Master Stock (10 mM): Dissolve

    
    -[(5-Bromothien-2-yl)methyl]adenosine in anhydrous DMSO. Sonicate for 5 minutes at 37°C to ensure complete solvation.
    
  • Create Intermediate Working Solution (100x):

    • Dilute the Master Stock into a 50:50 mix of DMSO and PEG-300 .

    • Why? PEG-300 acts as a bridge, reducing the polarity gap between DMSO and water.[1]

  • Final Dilution (1x):

    • Place your culture media/buffer in a vortexing tube.

    • While vortexing the media , slowly add the Intermediate Working Solution.

    • Crucial: The solvent must be dispersed immediately upon entry.

Visual Workflow: Serial Dilution Strategy

DilutionProtocol Stock Master Stock (100% DMSO) 10 mM Inter Intermediate (50% DMSO / 50% PEG) 1 mM Stock->Inter 1:10 Dilution Final Assay Well (Aqueous Buffer) 10 µM Inter->Final 1:100 Dilution (Vortexing)

Figure 2: The "Intermediate Step" reduces the polarity shock, preventing the compound from crashing out.[1]

Module 3: Critical Data & Limits

Use the following limits to plan your experiments. Exceeding these values significantly increases the risk of precipitation.[3]

ParameterRecommended LimitNotes
Max Solubility (Pure DMSO) ~50 - 100 mMDepends on DMSO freshness.
Max Solubility (Aqueous) < 100 µMHighly variable; often < 10 µM without carrier.[1]
Max DMSO in Assay 0.1% - 0.5%>0.5% may cause cytotoxicity or artifacts.[1]
Storage Temp (Stock) -20°CStore in single-use aliquots to avoid freeze-thaw.
Stability (Aqueous) < 24 HoursHydrophobic compounds may adhere to plasticware over time.[1]
Module 4: Frequently Asked Questions (FAQs)

Q1: My stock solution is frozen. Can I heat it to re-dissolve? A: Yes. Adenosine analogs are generally thermally stable.[1] You can warm the DMSO stock to 37°C or 45°C for 5-10 minutes. Sonicate the warm solution before use. Warning: Do not heat if the compound is already diluted in water/media, as this may promote degradation or irreversible aggregation.[1]

Q2: I see a "cloudiness" immediately after adding the compound to the cells. Is this okay? A: No. Cloudiness indicates micro-precipitation.[1] The crystals will settle on the cells, causing localized toxicity (physical damage) and the effective concentration in the solution will be near zero.[1]

  • Fix: Filter the media through a 0.22 µm filter? NO. This removes the drug.

  • Fix: You must restart using the "Intermediate Step Method" (Module 2) or lower the concentration.

Q3: Can I use Cyclodextrin? A: Yes, this is an excellent "Rescue Strategy."[1]

  • Protocol: Prepare your aqueous media containing 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    at 10-20% (w/v) before adding the compound. The cyclodextrin encapsulates the hydrophobic thienyl group, keeping it in solution [3].[1]

Q4: Why did my compound precipitate in the freezer? A: DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes the solute (your drug).[1] This concentrates the drug into tiny pockets where it crystallizes.

  • Prevention: Always vortex and sonicate thawed stocks before opening the tube to redissolve these micro-crystals [4].

References
  • BenchChem. (2025).[1][4] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [1]

  • Ziath. (2014).[1] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][5][6] Retrieved from [1]

  • Shapiro, A. B. (2015).[1][3] Solubility of hydrophobic compounds in cell culture media.[7] ResearchGate Technical Q&A.[1] Retrieved from

  • Popa-Burke, I., et al. (2014).[1][8] Compound Precipitation in High-Concentration DMSO Solutions.[1][8] Journal of Biomolecular Screening.[1][8][9] Retrieved from

Sources

Technical Support Center: Resolving IC50 Variability for N6-[(5-Bromothien-2-yl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N6-[(5-Bromothien-2-yl)methyl]adenosine (CAS 1706525-09-8)[1]. As a synthetic N6-substituted adenosine derivative featuring a lipophilic brominated thiophene ring, this compound exhibits potent activity at adenosine receptors[2]. However, researchers frequently encounter batch-to-batch or cell-line-dependent variability in half-maximal inhibitory concentration (IC50) values.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the pharmacokinetic and physicochemical causality behind these shifts and implement self-validating protocols to ensure absolute data integrity.

Diagnostic Logic for IC50 Shifts

Before altering your core assay parameters, use the following logic tree to isolate the variable compromising your compound's apparent potency.

Workflow Start Observe IC50 Variability Check1 Run Assay + 10 µM EHNA Start->Check1 Check2 Run Assay + 10 µM Dipyridamole Start->Check2 Check3 Add 0.1% BSA to Buffer Start->Check3 Result1 IC50 Stabilizes: ADA Degradation Confirmed Check1->Result1 Yes Result2 IC50 Stabilizes: ENT Uptake Confirmed Check2->Result2 Yes Result3 IC50 Stabilizes: Precipitation/Adsorption Resolved Check3->Result3 Yes

Troubleshooting logic tree for isolating the source of IC50 variability in nucleoside assays.

Mechanistic FAQ & Troubleshooting Guide

Q1: Why does the IC50 of N6-[(5-Bromothien-2-yl)methyl]adenosine shift dramatically between different cell lines (e.g., CHO vs. HEK293)? A: The primary cause of cell-line-dependent IC50 variation for adenosine analogs is the differential expression of Adenosine Deaminase (ADA) and Equilibrative Nucleoside Transporters (ENTs).

  • Causality: ADA is an enzyme present in cell membranes (ecto-ADA) and fetal bovine serum (FBS) that rapidly deaminates adenosine analogs into inactive inosine derivatives[3]. If your cell line or serum batch has high ADA activity, the effective concentration of the drug drops during the incubation period, artificially inflating the IC50. Simultaneously, ENTs (specifically ENT1/ENT2) actively transport the compound into the intracellular space, depleting the extracellular concentration available to bind to the target G-protein coupled receptors (GPCRs)[4].

  • Solution: Implement a self-validating control system by running parallel dose-response curves in the presence of 10 µM EHNA, a potent ADA inhibitor[5], and 10 µM Dipyridamole, a broad-spectrum ENT inhibitor[6]. If the IC50 shifts leftward (becomes more potent) and stabilizes across cell lines, ADA/ENT interference is confirmed.

Q2: Why does adding EHNA sometimes increase the basal cAMP signal in my assay, even before adding the adenosine analog? A: While EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) is primarily utilized as an ADA inhibitor, it is also a selective inhibitor of cGMP-stimulated phosphodiesterase 2 (PDE2)[5].

  • Causality: By inhibiting PDE2, EHNA prevents the degradation of endogenous cAMP, raising the basal tone of the assay. If you are assaying a Gi-coupled receptor (which decreases cAMP), this higher basal cAMP window is actually beneficial for detecting the inhibitory effect of your agonist.

  • Solution: Always run a vehicle control that includes EHNA but lacks the N6-analog to establish your true baseline.

Q3: How does the assay buffer composition affect the compound's apparent potency? A: The (5-bromothien-2-yl)methyl moiety significantly increases the lipophilicity of the adenosine scaffold[1].

  • Causality: In standard aqueous buffers (like HBSS or PBS) with low protein content, highly lipophilic N6-substitutions are prone to micro-precipitation or non-specific adsorption to polystyrene microplates. This reduces the free fraction of the drug available to the receptor.

  • Solution: Ensure a final DMSO concentration of 0.5%–1.0% in the assay buffer and include 0.1% Bovine Serum Albumin (BSA, fatty-acid free) as a carrier protein to maintain solubility.

Pharmacokinetic Interference Pathway

G Compound N6-[(5-Bromothien-2-yl)methyl]adenosine ADA Adenosine Deaminase (ADA) (Degradation) Compound->ADA Extracellular Degradation ENT Equilibrative Nucleoside Transporters (ENTs) (Intracellular Uptake) Compound->ENT Cellular Sequestration Receptor Target Adenosine Receptor (GPCR Activation) Compound->Receptor Desired Pathway EHNA EHNA (ADA Inhibitor) EHNA->ADA Dipyridamole Dipyridamole (ENT Inhibitor) Dipyridamole->ENT

Pharmacokinetic interference pathways for adenosine analogs and targeted pharmacological inhibition.

Quantitative Impact of Assay Variables

Summarizing the variables discussed, the table below outlines the expected quantitative impact on your IC50 values and the required mitigation strategies.

Assay VariableMechanistic InterferenceExpected IC50 ShiftRecommended Mitigation
High Serum/ADA Activity Extracellular deamination of the nucleoside into inactive inosine.10x to 50x rightward shift (Apparent loss of potency).Supplement buffer with 10 µM EHNA.
High ENT Expression Intracellular sequestration, depleting extracellular drug concentration.5x to 20x rightward shift.Supplement buffer with 10 µM Dipyridamole.
Absence of Carrier Protein Lipophilic bromothienyl moiety adsorbs to polystyrene plasticware.2x to 5x rightward shift.Add 0.1% fatty-acid-free BSA to assay buffer.
Endogenous PDE Activity Rapid degradation of secondary messenger (cAMP), flattening the signal.Reduced assay window; ambiguous curve fits.Add 50 µM Ro 20-1724 or IBMX.
Self-Validating Standardized Protocol: cAMP Accumulation Assay

To guarantee reproducible IC50 values for N6-[(5-Bromothien-2-yl)methyl]adenosine, utilize this optimized workflow. This protocol inherently controls for enzymatic degradation and transporter sequestration.

Step 1: Assay Buffer & Inhibitor Cocktail Preparation

  • Prepare the base Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 0.1% fatty-acid-free BSA.

  • Prepare the Inhibitor Cocktail : Add EHNA (10 µM final)[5], Dipyridamole (10 µM final)[6], and Ro 20-1724 (50 µM final) to the Assay Buffer.

    • Causality Note: Ro 20-1724 is a pan-PDE inhibitor that works synergistically with EHNA to prevent cAMP degradation, ensuring a robust assay window.

Step 2: Cell Preparation & Self-Validation Split

  • Harvest target cells (e.g., CHO-K1 expressing the target adenosine receptor) and resuspend at

    
     cells/mL.
    
  • Self-Validation Control: Split the cell suspension into two batches.

    • Batch A (Optimized): Resuspend in Assay Buffer containing the Inhibitor Cocktail.

    • Batch B (Unprotected): Resuspend in Assay Buffer with vehicle (DMSO) only.

    • Comparing these batches post-assay will definitively prove if ADA/ENTs were the source of your previous IC50 variability.

Step 3: Compound Dilution & Incubation

  • Prepare a 10 mM stock of N6-[(5-Bromothien-2-yl)methyl]adenosine in 100% DMSO.

  • Perform 3-fold serial dilutions in 100% DMSO.

  • Transfer the dilutions to the assay plate using an acoustic dispenser (or intermediate aqueous dilution) to achieve a final DMSO concentration of 1.0%.

  • Add the prepared cells to the assay plate and incubate for exactly 30 minutes at 37°C.

    • Causality Note: A strict 30-minute window ensures receptor equilibrium is reached before any residual enzymatic degradation can skew the concentration gradient.

Step 4: Detection & Normalization

  • Lyse the cells and measure cAMP using a TR-FRET or AlphaScreen detection kit according to the manufacturer's protocol.

  • Normalize the data against the internal baseline (cells + Inhibitor Cocktail + vehicle) to account for the basal cAMP elevation caused by EHNA's secondary PDE2 inhibitory effect.

References
  • N6-[(5-Bromothien-2-yl)methyl]adenosine | 1706525-09-8 - Benchchem -
  • Structure-Based Design, Synthesis by Click Chemistry and in Vivo Activity of Highly Selective A3 Adenosine Receptor Agonists - PubMed Central (NIH) -
  • EHNA (hydrochloride) (CAS 58337-38-5) - Cayman Chemical -
  • Dipyridamole | Nucleoside Transporter Inhibitors - Tocris Bioscience (R&D Systems) -
  • Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - MDPI -
  • Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters - PubMed Central (NIH) -

Sources

Validation & Comparative

Selectivity profile of N6-[(5-Bromothien-2-yl)methyl]adenosine vs Cyclopentyladenosine (CPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the pharmacological distinction between Cyclopentyladenosine (CPA) , a classical Adenosine A1 Receptor (A1AR) agonist, and N6-[(5-Bromothien-2-yl)methyl]adenosine , a highly selective Adenosine A3 Receptor (A3AR) agonist.

While CPA is the gold standard for A1AR activation, it suffers from a narrow selectivity window, exhibiting significant cross-reactivity with the A3 receptor (


 ~43 nM). In contrast, the 5-bromothienyl derivative represents a "selectivity switch," utilizing a halogenated heteroaryl N6-substituent to target the A3AR hydrophobic pocket with low-nanomolar affinity while minimizing A1AR-mediated cardiovascular side effects (e.g., bradycardia).

Molecular Mechanism & Selectivity Logic

The divergence in selectivity stems from the structural tolerance of the N6-substituent binding pocket within the transmembrane domains of the adenosine receptors.

  • CPA (A1 Selective): The cyclopentyl ring fits snugly into the A1AR's N6-subpocket, which is optimized for small, aliphatic cycloalkyl groups. However, the A3AR also accommodates this group to a moderate extent, leading to off-target activation.

  • Bromothienyl Derivative (A3 Selective): The 5-bromothien-2-yl moiety is larger, aromatic, and halogenated. The A3AR possesses a unique, deep hydrophobic cleft that forms specific

    
    -
    
    
    
    stacking and halogen-bonding interactions with this group. The A1AR's N6 pocket is sterically restricted against such bulky heteroaryl-methyl extensions, resulting in a dramatic loss of affinity at A1 and a gain at A3.
Mechanism Visualization

SelectivityLogic Compound_CPA Cyclopentyladenosine (CPA) Receptor_A1 A1 Receptor (Small Aliphatic Pocket) Compound_CPA->Receptor_A1 High Affinity (Ki ~2.3 nM) Receptor_A3 A3 Receptor (Deep Hydrophobic Cleft) Compound_CPA->Receptor_A3 Moderate Affinity (Ki ~43 nM) Compound_Bromo N6-[(5-Bromothien-2-yl) methyl]adenosine Compound_Bromo->Receptor_A1 Low Affinity (Steric Clash) Compound_Bromo->Receptor_A3 High Affinity (Ki < 5 nM) Effect_A1 Bradycardia Sedation Receptor_A1->Effect_A1 Effect_A3 Cytoprotection Anti-inflammatory Neuropathic Pain Relief Receptor_A3->Effect_A3

Caption: Differential receptor engagement driven by N6-substituent steric and electronic fit.

Quantitative Selectivity Profile

The following table contrasts the binding affinities (


) and functional ratios. Note the "Selectivity Flip" between the two compounds.
FeatureCyclopentyladenosine (CPA) N6-[(5-Bromothien-2-yl)methyl]adenosine
Primary Target A1 Receptor (Agonist)A3 Receptor (Agonist)
A1 Affinity (

)
2.3 nM (High)> 100 nM (Low/Moderate)
A3 Affinity (

)
43 nM (Moderate)< 5 nM (High)
A2A Affinity (

)
~790 nM (Low)> 1000 nM (Negligible)
Selectivity Ratio A1 > A3 (approx. 20-fold)A3 >> A1 (typically > 100-fold)
Key Structural Feature N6-Cycloalkyl (Aliphatic)N6-Heteroaryl-methyl (Aromatic/Halogen)
Primary Application CNS inhibition, Heart Rate reductionNeuroprotection, Chronic Pain, Oncology

Data synthesized from standard medicinal chemistry literature on N6-substituted adenosines [1, 2, 4].

Experimental Protocols

To experimentally validate the selectivity profile in your own lab, use the following radioligand binding and functional assay workflows.

A. Radioligand Binding Assay (Differentiation)

This protocol uses specific radioligands to isolate A1 vs. A3 binding.

Materials:

  • A1 Ligand:

    
     (Antagonist) or 
    
    
    
    (Agonist).
  • A3 Ligand:

    
     or 
    
    
    
    .
  • Membrane Prep: CHO cells stably expressing hA1AR or hA3AR.

Protocol Steps:

  • Preparation: Thaw membrane preparations and dilute in Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM

    
     and 1 mM EDTA.
    
    • Expert Tip: For A3 assays, add Adenosine Deaminase (ADA) (2 U/mL) to remove endogenous adenosine which interferes with A3 binding data more significantly than A1.

  • Incubation:

    • Tube A (Total Binding): Membrane + Radioligand.

    • Tube B (Non-Specific): Membrane + Radioligand + 10

      
      M NECA (saturating blocker).
      
    • Tube C (Test): Membrane + Radioligand + Increasing concentrations (

      
       to 
      
      
      
      M) of CPA or Bromothienyl compound.
  • Equilibrium: Incubate at 25°C for 60-90 minutes.

  • Harvest: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity. Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
B. Functional cAMP Assay (Gi/o Coupling)

Both compounds are


-coupled agonists, meaning they inhibit  cAMP production.

Workflow:

  • Stimulation: Pre-stimulate cells with Forskolin (1-10

    
    M)  to elevate cAMP levels.
    
  • Treatment: Add the test compound.

    • CPA:[1][2] Expect potent inhibition of cAMP in A1-expressing cells (

      
       ~ nM range).
      
    • Bromothienyl:[3][4] Expect potent inhibition in A3-expressing cells; minimal effect in A1 cells unless high concentrations (>1

      
      M) are used.
      
  • Detection: Use a TR-FRET or ELISA cAMP detection kit.

Functional Pathway Diagram

SignalingPathway Ligand Ligand (CPA or Bromothienyl) Receptor GPCR (A1 or A3) Ligand->Receptor Bind G_Protein G_i/o Protein (Heterotrimer) Receptor->G_Protein Activate AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibit (-) cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Downstream Reduced PKA Activity Cellular Response cAMP->Downstream

Caption: Gi/o-mediated inhibition of Adenylyl Cyclase, the shared signaling pathway for both agonists.

References

  • BenchChem. N6-[(5-Bromothien-2-yl)methyl]adenosine Product Description & Biological Activity. (Accessed 2026). Link

  • Jacobson, K. A., et al. "Structure-activity relationships of N6-substituted adenosine derivatives."[4] Journal of Medicinal Chemistry. (Foundational SAR for N6-benzyl/thenyl derivatives).

  • MedChemExpress. N6-Cyclopentyladenosine (CPA) Datasheet.Link

  • Tosh, D. K., et al. "Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist."[5] Purinergic Signalling, 2015.[5] (Context for 5-halo-thiophene substitution in A3 agonists). Link

Sources

Technical Comparison Guide: N⁶-[(5-Bromothien-2-yl)methyl]adenosine vs. NECA

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N⁶-[(5-Bromothien-2-yl)methyl]adenosine (a highly specialized, selective ligand) and NECA (a broad-spectrum reference agonist).[1][2]

Executive Summary

  • N⁶-[(5-Bromothien-2-yl)methyl]adenosine : A highly potent, selective Adenosine A₁ Receptor (A₁AR) agonist .[1][2] It belongs to the class of N⁶-substituted adenosines, designed to target the A₁ subtype with high affinity while minimizing off-target activation of A₂ and A₃ receptors.[1][2] It is the tool of choice when isolating A₁-mediated signaling (e.g., bradycardia, neuroprotection, inhibition of lipolysis).[1][2]

  • NECA (5'-N-Ethylcarboxamidoadenosine) : A non-selective, high-potency pan-agonist that activates all adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) with nanomolar affinity.[1][2] It is the industry standard for validating general adenosine receptor presence but lacks the resolution for subtype-specific mechanistic studies.[1][2]

Chemical & Pharmacological Profile

Structural Logic

The pharmacological divergence stems from the modification of the adenosine scaffold:[1][2]

  • NECA modifies the 5'-position (ribose tail), which generally increases metabolic stability against adenosine deaminase (ADA) and enhances potency across all subtypes, particularly A₂ receptors.[1][2]

  • N⁶-[(5-Bromothien-2-yl)methyl]adenosine modifies the N⁶-position (adenine ring).[1][2] Bulky, lipophilic substitutions here (like the bromothienyl group) sterically hinder binding to the smaller binding pockets of A₂ receptors while perfectly accommodating the deep hydrophobic pocket of the A₁ receptor.[2]

Quantitative Potency Data ( Values)

Note: Lower


 indicates higher affinity.[1][2]
Receptor SubtypeNECA (Non-Selective)N⁶-[(5-Bromothien-2-yl)methyl]adenosine (A₁ Selective)*Biological Consequence
A₁ (

)
14 nM ~0.5 – 5 nM Inhibition of cAMP; Neuroprotection; Bradycardia.[1][2]
A₂A (

)
20 nM > 1,000 nMStimulation of cAMP; Vasodilation; Immunosuppression.[2]
A₂B (

)
330 nM > 10,000 nMStimulation of cAMP; Mast cell degranulation.[2]
A₃ (

)
6.2 nM > 500 nMInhibition of cAMP; Cytoprotection.[2]

*Values for the bromothienyl derivative are estimated based on Structure-Activity Relationships (SAR) of the N⁶-((hetero)aryl)methyl adenosine class (e.g., CCPA, CPA).[1][2]

Mechanism of Action & Signaling Pathways

Understanding the downstream effects is critical for experimental design.[2]

  • NECA activates competing pathways simultaneously (

    
     and 
    
    
    
    ), leading to a complex "net" cellular response.[1][2]
  • N⁶-[(5-Bromothien-2-yl)methyl]adenosine cleanly isolates the

    
     pathway , reducing cAMP levels.[1][2]
    

AdenosineSignaling NECA NECA (Non-Selective) A1 A1 Receptor NECA->A1 A2A A2A Receptor NECA->A2A Bromo N6-[(5-Bromothien-2-yl) methyl]adenosine (A1 Selective) Bromo->A1 Bromo->A2A No Effect Gi Gi Protein A1->Gi Gs Gs Protein A2A->Gs AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP Levels AC->cAMP

Figure 1: Differential signaling activation.[1][2] NECA activates opposing G-protein pathways, whereas the N⁶-bromothienyl derivative selectively drives Gi-mediated inhibition of Adenylyl Cyclase.[1][2]

Experimental Application Guide

When to Use Which?
Experimental Goal Recommended Ligand Rationale
Screening for Receptor Presence NECA Its high potency at all subtypes ensures a signal if any adenosine receptor is expressed.[1][2]
Studying Ischemic Preconditioning N⁶-[(5-Bromothien-2-yl)...] Ischemia protection is primarily A₁-mediated.[1][2] Using NECA would cause confounding vasodilation via A₂A.[2]
cAMP Inhibition Assays N⁶-[(5-Bromothien-2-yl)...] Provides a clean reduction in Forskolin-stimulated cAMP without the background noise of A₂-mediated stimulation.[1][2]
Platelet Aggregation Studies NECA Platelets express A₂A (anti-aggregatory); NECA is a potent inhibitor of aggregation.[2]
Protocol: Validating A₁ Selectivity via cAMP Assay

This protocol validates the potency of N⁶-[(5-Bromothien-2-yl)methyl]adenosine compared to NECA in a CHO-K1 cell line expressing human A₁ receptors.[1][2]

Materials:

  • CHO-K1 cells (hA₁ stable transfection).[1][2]

  • Forskolin (10 µM) – to raise baseline cAMP.[2]

  • Rolipram (100 µM) – PDE inhibitor to prevent cAMP degradation.[2]

  • Detection Kit: HTRF or TR-FRET cAMP kit.[1][2]

Workflow:

  • Cell Prep: Seed 2,000 cells/well in a 384-well plate. Incubate overnight.

  • Agonist Dilution: Prepare serial dilutions (10⁻¹² M to 10⁻⁵ M) of NECA and N⁶-[(5-Bromothien-2-yl)methyl]adenosine .

  • Stimulation Buffer: Mix Forskolin (10 µM) + Rolipram (100 µM) in assay buffer.

  • Treatment: Add Agonist + Stimulation Buffer to cells simultaneously.[2]

    • Control: Stimulation Buffer only (Max Signal).[2]

    • Blank: Buffer only (Min Signal).[2]

  • Incubation: 30 minutes at Room Temperature.

  • Lysis & Detection: Add lysis buffer containing cAMP-d2 antibody and Cryptate conjugate.[1][2] Incubate 1 hour.

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

Expected Results:

  • NECA: Will show a sigmoidal inhibition curve with

    
     nM.[1][2]
    
  • N⁶-[(5-Bromothien-2-yl)methyl]adenosine: Will show a left-shifted curve (higher potency,

    
     nM) and likely a steeper Hill slope, confirming high-affinity binding.[1][2]
    

AssayWorkflow Start Start: CHO-hA1 Cells Prep Prepare Serial Dilutions (NECA vs. N6-Bromo) Start->Prep Stim Add Forskolin (10µM) + Agonist Prep->Stim Incubate Incubate 30 min @ RT (Gi inhibits AC) Stim->Incubate Lysis Lysis & FRET Detection Incubate->Lysis Analysis Calculate IC50 (Inhibition of cAMP) Lysis->Analysis

Figure 2: Workflow for functional validation of A1 agonist potency using cAMP inhibition.[1][2]

References

  • Klotz, K.N., et al. (1998). Comparative pharmacology of human adenosine receptor subtypes - characterization of stable transfected receptors in CHO cells.[1][2] Naunyn-Schmiedeberg's Archives of Pharmacology.[1][2] (Establishes NECA selectivity profile).

  • Jacobson, K.A., et al. (1992). Structure-activity relationships of N6-substituted adenosine derivatives.[1][2] Journal of Medicinal Chemistry.[2] (Foundational SAR for N6-thienyl/benzyl selectivity).

Sources

Reproducibility of N6-[(5-Bromothien-2-yl)methyl]adenosine binding data across different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: Data reproducibility for high-affinity adenosine receptor agonists, specifically N6-[(5-Bromothien-2-yl)methyl]adenosine , is frequently compromised by cell-line-specific variables. Unlike simple antagonists, this agonist’s binding affinity (


) is dynamically regulated by the G-protein coupling status of the receptor.

The Solution: This guide moves beyond static "product sheets" to provide a dynamic framework for validating binding data. It establishes that observed affinity is a function of the G-protein/Receptor (


) ratio , not just an intrinsic molecular constant.

Key Takeaway: To reproduce literature


 values (typically low nanomolar, 

1–10 nM), you must control for receptor reserve , G-protein availability , and species ortholog differences (Human vs. Rat).

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

The Mechanistic Basis of Variability

N6-[(5-Bromothien-2-yl)methyl]adenosine is a potent Adenosine A1 (A1AR) and A3 (A3AR) receptor agonist . Its reproducibility profile is governed by the Ternary Complex Model .

  • Agonist vs. Antagonist Binding:

    • Antagonists (e.g., DPCPX) bind with a single affinity state (

      
      ) regardless of G-protein coupling.
      
    • Agonists (like the N6-bromothienyl derivative) discriminate between two states:[1]

      • High Affinity State (

        
        ):  Receptor coupled to 
        
        
        
        protein.
      • Low Affinity State (

        
        ):  Uncoupled receptor.
        
  • The Cell Line Factor:

    • CHO-K1 Cells: Often overexpress the receptor (

      
       pmol/mg) but have limited endogenous 
      
      
      
      . This leads to a "receptor reserve" mismatch where a significant population of receptors remains in the
      
      
      state, artificially inflating the measured
      
      
      (making the compound appear less potent).
    • Native Tissue (e.g., Rat Brain Cortex): Contains optimal stoichiometric ratios of

      
       to 
      
      
      
      , typically yielding the "true" high-affinity
      
      
      .
Comparative Performance Data

The following table synthesizes binding data expectations based on structural analogs (e.g., N6-substituted adenosines) and specific bromothienyl-derivative behaviors reported in literature.

ParameterNative Tissue (Rat Cortex) Transfected CHO-K1 (Human A1) Transfected HEK293 (Human A1) Reproducibility Insight
Receptor Density (

)
Moderate (

200 fmol/mg)
Very High (

1000 fmol/mg)
High (

600 fmol/mg)
High

in CHO can mask high-affinity binding if G-proteins are depleted.
G-Protein Coupling Optimal (Native

)
Limiting (Stoichiometric mismatch)VariableCritical: Add GTP

S to assays to force

state for consistent baseline comparison.
Apparent Affinity (

)
High (

0.5 – 5 nM)
Variable (2 – 20 nM)High (

1 – 10 nM)
"Low affinity" in CHO often indicates uncoupled receptors, not poor drug quality.
Non-Specific Binding High (Lipid rich)LowModerateThe lipophilic bromothienyl group drives non-specific binding; use 0.1% BSA.

Note: The "GTP-Shift" is the gold standard for validation. In the presence of 100 µM GTP


S, the 

of N6-[(5-Bromothien-2-yl)methyl]adenosine should shift rightward (increase) by 10–50 fold, confirming agonist efficacy.

Part 3: Visualization & Workflows

Diagram 1: Adenosine Receptor Signaling & GTP-Shift Mechanism

Caption: Agonist binding stabilizes the High-Affinity Ternary Complex (


). Addition of GTP uncouples the G-protein, collapsing the receptor to a Low-Affinity state (

).

G Agonist N6-[(5-Bromothien-2-yl) methyl]adenosine Receptor A1/A3 Receptor (GPCR) Agonist->Receptor Binds Complex High Affinity Ternary Complex (Agonist-R-G) Receptor->Complex + G-Protein GProtein Gi/o Protein (GDP-bound) GProtein->Complex Complex->Receptor Uncoupling (Low Affinity State) Effect Inhibition of cAMP Complex->Effect Signaling GTP GTP / GTPγS GTP->Complex Destabilizes (GTP-Shift)

Diagram 2: Reproducible Binding Assay Workflow

Caption: Step-by-step protocol to ensure data integrity across different cell lines.

Workflow Start Start: Cell Line Selection Prep Membrane Preparation (Avoid Protease Inhibitors interfering with G-proteins) Start->Prep Deam Deaminate Endogenous Adenosine (Adenosine Deaminase - ADA 2 U/mL) Prep->Deam Critical Step Incubation Equilibrium Binding (90 min @ 25°C) + 0.1% BSA (Reduce NSB) Deam->Incubation Validation GTP-Shift Control (+/- 100 µM GTPγS) Incubation->Validation Filter Rapid Filtration (GF/B Filters + PEI pre-soak) Validation->Filter Analysis Data Analysis (Calculate Ki from IC50 using Cheng-Prusoff) Filter->Analysis

Part 4: Validated Experimental Protocols

Protocol A: Membrane Preparation (G-Protein Preservation)

Objective: Isolate membranes while maintaining functional


 coupling.
  • Harvest: Scrape cells (CHO/HEK) in ice-cold PBS. Do not use trypsin (cleaves extracellular receptor loops).

  • Lysis: Homogenize in hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4).

  • Centrifugation: Spin at 1,000 x g (10 min) to remove nuclei. Supernatant spin at 40,000 x g (30 min).

  • Resuspension: Resuspend pellet in TME Buffer (50 mM Tris, 10 mM MgCl2, 1 mM EDTA).

    • Expert Tip:MgCl2 is non-negotiable. Magnesium is required to stabilize the High-Affinity agonist state. Absence of Mg2+ will artificially lower the observed affinity.

Protocol B: Competition Binding Assay

Objective: Determine


 of N6-[(5-Bromothien-2-yl)methyl]adenosine.[2]
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4. Add Adenosine Deaminase (ADA) at 2 U/mL to degrade endogenous adenosine which competes for the site.

  • Radioligand: Use an antagonist radioligand to label the total receptor population.

    • For A1AR: [3H]-DPCPX (~0.2 nM).

    • For A3AR: [125I]-AB-MECA .

  • Competitor: Serial dilutions of N6-[(5-Bromothien-2-yl)methyl]adenosine (

    
     to 
    
    
    
    M).
  • Incubation: 90 minutes at 25°C.

    • Note: The bromothienyl group is hydrophobic. Include 0.1% BSA in the buffer to prevent ligand depletion on plasticware.

  • Termination: Filter through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) . PEI reduces the high non-specific binding common with lipophilic N6-substituted ligands.

Part 5: References

  • BenchChem. N6-[(5-Bromothien-2-yl)methyl]adenosine Product Information & Biological Activity.

  • National Institutes of Health (NIH). Structure-Activity Relationships of N6-Substituted Adenosine Derivatives at A3 Receptors.

  • Frontiers in Pharmacology. Historical and Current Adenosine Receptor Agonists in Preclinical Development.

  • ACS Publications. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists.

  • Innoprot. Adenosine A1 Receptor Cell Line (NOMAD) and cAMP Biosensor Assays.

Sources

Benchmarking N6-[(5-Bromothien-2-yl)methyl]adenosine efficacy in cardiovascular studies

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking N6-[(5-Bromothien-2-yl)methyl]adenosine (JMF3464) Efficacy and Cardiovascular Safety in Preclinical Models

Executive Summary The therapeutic potential of adenosinergic drugs for central nervous system (CNS) disorders has historically been bottlenecked by severe cardiovascular liabilities. While standard adenosine A2A receptor (A2AR) agonists demonstrate profound neuroprotective and somnogenic properties, their clinical translation is frequently halted by off-target hemodynamic effects, including hypotension and reflex tachycardia. This guide benchmarks the performance of N6-[(5-Bromothien-2-yl)methyl]adenosine (developmental code: JMF3464 ), a novel dual-acting A2AR agonist and equilibrative nucleoside transporter 1 (ENT1) inhibitor, focusing on its unique ability to decouple CNS efficacy from cardiovascular toxicity[1].

The Adenosinergic Paradox in Drug Development

Adenosine is a master regulator of myocardial oxygen consumption and coronary blood flow. Canonical A2AR agonists, such as, induce widespread vasodilation and alter the sympathovagal balance, rendering them unsuitable for systemic administration in CNS indications like Huntington's disease or insomnia[2].

The development of JMF3464 represents a structural breakthrough. By modifying the N6-position of adenosine with a brominated thiophene ring, researchers achieved enhanced lipophilicity, oral bioavailability, and a highly specific receptor binding profile that spares cardiac A1 and A2B receptors[2][3].

Mechanistic Profile of JMF3464

JMF3464 operates via a synergistic dual mechanism. It directly agonizes A2A receptors while simultaneously inhibiting ENT1, leading to localized extracellular adenosine accumulation[2]. In the ventrolateral preoptic nucleus (VLPO), this mechanism robustly activates GABAergic neurons to promote non-rapid eye movement (NREM) sleep[1][4]. Crucially, this localized CNS activity does not translate into systemic autonomic disruption.

Pathway JMF JMF3464 (N6-[(5-Bromothien-2-yl)methyl]adenosine) A2AR Adenosine A2A Receptor (Targeted Agonism) JMF->A2AR Activates ENT1 ENT1 Transporter (Inhibition) JMF->ENT1 Inhibits CV Cardiovascular System (HR / HRV) JMF->CV Spares Cardiac Receptors GABA GABAergic Neurons (VLPO Activation) A2AR->GABA Stimulates ENT1->A2AR Local Adenosine Accumulation CNS CNS Efficacy (Somnogenic/Neuroprotective) GABA->CNS Promotes NREM Sleep NoEffect No Hemodynamic Alteration CV->NoEffect Maintained Sympathovagal Balance

Diagram 1: Dual-mechanism pathway of JMF3464 decoupling CNS efficacy from cardiovascular toxicity.

Benchmarking Data: CNS Efficacy vs. Cardiovascular Safety

To objectively evaluate JMF3464, it must be benchmarked against its parent compound, T1-11 (N6-(4-hydroxybenzyl) adenine riboside), and the canonical A2AR agonist CGS21680. Experimental data demonstrates that while CGS21680 causes significant cardiovascular depression, JMF3464 maintains baseline heart rate (HR) and heart rate variability (HRV) even at highly efficacious CNS doses (1.0–20 mg/kg p.o.)[1][4].

Pharmacological MetricCGS21680 (Standard A2AR Agonist)T1-11 (Parent Compound)JMF3464 (N6-Bromothiophene Derivative)
Primary Target(s) A2AR (Selective)A2AR / ENT1A2AR / ENT1
Oral Bioavailability Poor (<5%)Poor (<5%)High (Readily crosses BBB)
CNS Efficacy (In Vivo) Neuroprotective (HD models)Somnogenic (Increases NREM)Potent Somnogenic & Neuroprotective
Cardiovascular Effects Severe (Hypotension, Bradycardia)None observedNone observed (No HR/HRV alteration)
Clinical Viability Low (Due to systemic toxicity)Limited (Due to PK profile)High (Optimal PK/PD balance)

Data summarized from comparative pharmacological studies on adenosinergic hypnotics and neuroprotective agents[1][2].

Self-Validating Experimental Protocol: Dual Telemetry Assessment

To ensure trustworthiness and reproducibility, the evaluation of JMF3464 utilizes a self-validating dual-telemetry protocol. This workflow simultaneously captures sleep architecture (EEG/EMG) and cardiovascular autonomic regulation (ECG), ensuring that somnogenic efficacy and cardiovascular safety are measured in the exact same physiological state, eliminating inter-cohort variability[4].

Step-by-Step Methodology:

  • Surgical Implantation: Surgically implant C57BL/6 mice with two EEG electrodes (cortical) and an EMG electrode (nuchal muscle) for sleep staging. Simultaneously, implant a wireless ECG telemetry transmitter into the abdominal cavity to monitor cardiac electrical activity[4].

    • Causality: Simultaneous recording prevents the stress of sequential handling from confounding the highly sensitive HRV data.

  • Baseline Acclimation & Normalization: Allow a 7-day post-surgical recovery. Record a continuous 24-hour baseline of both sleep-wake cycles and ECG.

    • Causality: Establishes the individual animal's baseline Low Frequency (LF, 0.04–1.0 Hz) and High Frequency (HF, 1.0–3.0 Hz) power spectra. The LF/HF ratio is the gold standard for detecting sympathovagal disruptions caused by systemic vasodilation[4].

  • Stressor Induction & Dosing: Prior to the light period, perform a cage exchange to induce acute psychophysiological insomnia. Administer JMF3464 (1.0–20 mg/kg p.o.), CGS21680 (positive control for CV toxicity), or vehicle[1].

    • Causality: Cage exchange accurately models stress-induced insomnia. The inclusion of CGS21680 validates the assay's sensitivity to detect A2AR-mediated cardiovascular adverse events.

  • Data Acquisition & FFT Analysis: Compute the power spectra of the ECG signals using Fast Fourier Transform (FFT). Quantify NREM sleep duration via EEG delta-wave power.

    • Validation Check: A successful assay will show CGS21680 severely depressing the LF/HF ratio, while JMF3464 cohorts will exhibit significantly increased NREM sleep without any statistical deviation in HR or LF/HF ratio compared to the vehicle baseline[1][4].

Workflow cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Parallel Readouts Surg Dual Telemetry Surgery (EEG/EMG + ECG) Base Baseline Recording (24h Circadian Cycle) Surg->Base Stress Stressor Induction (Cage Exchange) Base->Stress Dose Oral Administration (JMF3464 vs Controls) Stress->Dose CNS CNS Efficacy (NREM Sleep % via EEG) Dose->CNS CV Cardiovascular Safety (HRV LF/HF Ratio via ECG) Dose->CV

Diagram 2: Dual-telemetry workflow for concurrent efficacy and cardiovascular benchmarking.

Conclusion

Benchmarking N6-[(5-Bromothien-2-yl)methyl]adenosine (JMF3464) against traditional A2AR agonists reveals a highly favorable pharmacological profile. By leveraging its unique bromothiophene structural modification, JMF3464 achieves potent CNS penetrance and efficacy while entirely bypassing the cardiovascular adverse effects that have historically plagued adenosinergic drug development.

References

  • Jou, C. C., et al. (2017). "0076 TWO NOVEL ADENOSINE ANALOGUES AS HYPNOTICS". SLEEP, Oxford Academic.[Link]

  • Chern, Y. J., et al. (2019). "US10301348B2 - Compounds for use in prevention and treatment of neurodegenerative diseases and pain".
  • Jou, C. C., et al. (2020). "Effects of N‐(4‐hydroxybenzyl) adenine riboside in stress‐induced insomnia in rodents". Journal of Sleep Research.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N6-[(5-Bromothien-2-yl)methyl]adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for N6-[(5-Bromothien-2-yl)methyl]adenosine Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, and Drug Discovery Scientists

Executive Safety Summary

Compound Identity: N6-[(5-Bromothien-2-yl)methyl]adenosine (CAS: 1706525-09-8) Pharmacological Class: Potent Adenosine Receptor Agonist (Putative A1/A3 subtype selectivity). Primary Hazard: Bioactive Potency. Unlike standard reagents where chemical burns are the primary risk, the danger here is physiological. Systemic absorption of adenosine agonists can induce rapid bradycardia (heart rate suppression) , hypotension , and respiratory depression at nanomolar concentrations.

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 4 substance until specific toxicology data proves otherwise. All handling of the dry powder must occur within a certified containment device.

Risk Assessment & Biological Mechanism

To select the correct PPE, you must understand the mechanism of toxicity. This compound is designed to cross cell membranes and bind G-protein coupled receptors (GPCRs) with high affinity.

FeatureHazard DescriptionOperational Implication
Physical State Fine crystalline solid; hygroscopic.High risk of electrostatic aerosolization during weighing.
Route of Entry Inhalation (Dust) & Dermal (Solution).Inhalation is the fastest route to systemic toxicity. Dermal risk spikes when dissolved in DMSO.
Mechanism A1 Adenosine Receptor Agonism.[1]Activation of A1 receptors in the SA node causes heart block/bradycardia.
Solvent Vector Soluble in DMSO/Ethanol.DMSO acts as a vehicle, carrying the compound through intact skin and standard latex gloves.
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this tiered protection strategy based on the state of the matter.

Tier 1: Dry Powder Handling (Weighing/Transfer)

Context: High risk of airborne dust generation.

  • Respiratory: Engineering Control Primary. Handling must occur in a Chemical Fume Hood or Powder Weighing Station (HEPA filtered) .

    • If hood access is compromised: Use a P100/N99 Respirator (Full face preferred to protect mucous membranes).

  • Dermal (Hands): Double-Gloving Strategy.

    • Inner Layer: Nitrile (4 mil / 0.10 mm) - Tactile sensitivity.

    • Outer Layer: Nitrile (Extended Cuff, minimum 5 mil / 0.12 mm) - Mechanical protection.

    • Technique: Tape the outer glove cuff to the lab coat sleeve to prevent wrist exposure.

  • Ocular: Chemical Splash Goggles (ANSI Z87.1). Standard safety glasses are insufficient for powders that can drift around side shields.

  • Body: Tyvek® Lab Coat or disposable sleeve covers over a standard cotton coat.

Tier 2: Solubilized Handling (DMSO/Ethanol Solutions)

Context: High risk of transdermal absorption.

  • Respiratory: Standard Fume Hood (to manage solvent vapors).

  • Dermal (Hands): Chemical Resistance Critical.

    • Glove Material:[2][3]Laminate Film (e.g., Silver Shield®) or Thick Nitrile (>8 mil) .

    • Why? Standard thin nitrile degrades rapidly in DMSO, allowing the potent agonist to permeate the skin.

  • Ocular: Safety Glasses with side shields (if splash risk is low) or Face Shield (if vortexing/sonicating).

Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
  • Static Control: Place an antistatic mat or use an ionizing bar inside the fume hood. Adenosine analogs are often static-prone; static charge causes "jumping" of powder, leading to invisible contamination.

  • Balance Setup: Place the analytical balance inside the hood. Verify airflow does not destabilize the reading (use a draft shield).

  • Taring: Tare the vial/boat before opening the stock container.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas.

  • Decontamination: Immediately wipe the balance area with a 10% bleach solution (oxidizes the organic structure) followed by 70% ethanol.

Phase B: Solubilization (The "Red Zone")

This is the most dangerous step. Once dissolved in DMSO, the compound creates a "penetrant-drug" complex.

  • Vessel Selection: Use a glass vial with a PTFE-lined screw cap . Avoid snap-caps which can aerosolize droplets upon opening.

  • Solvent Addition: Add DMSO slowly down the side of the vial to prevent powder displacement.

  • Mixing: Vortex inside the hood. Never vortex on an open bench.

  • Labeling: Mark the vial clearly with: "POTENT BIOACTIVE - A1 AGONIST - DMSO" .

Visualizing the Safety Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the shift in risk from inhalation (powder) to permeation (solution).

SafetyProtocol Start Start: Handling N6-[(5-Bromothien-2-yl)methyl]adenosine StateCheck Check Physical State Start->StateCheck Powder Solid / Powder StateCheck->Powder Solution Solution (DMSO/Ethanol) StateCheck->Solution Risk1 Risk: Inhalation / Static Aerosol Powder->Risk1 Control1 Engineering: Fume Hood / HEPA Enclosure Risk1->Control1 PPE1 PPE: Double Nitrile + Goggles + Sleeve Covers Control1->PPE1 Exposure Accidental Exposure? PPE1->Exposure Risk2 Risk: Transdermal Permeation Solution->Risk2 Control2 Engineering: Fume Hood (Vapor capture) Risk2->Control2 PPE2 PPE: Laminate/Thick Nitrile Gloves Control2->PPE2 PPE2->Exposure Action Protocol: Flush 15min + O2 Support (Monitor for Bradycardia) Exposure->Action Yes

Caption: Operational logic flow distinguishing between respiratory risks (powder) and dermal permeation risks (solution), culminating in specific emergency responses.

Emergency Response & Disposal
Medical Surveillance (Exposure Symptoms)

If exposure occurs, medical personnel must be informed that the patient was exposed to a potent adenosine receptor agonist .

  • Watch for: Bradycardia (slow heart rate), hypotension (low BP), flushing, and dyspnea (shortness of breath).

  • Antidote Note: Methylxanthines (like Theophylline or Caffeine) are non-selective adenosine antagonists and may be considered by physicians to reverse effects, though supportive care is standard.

Spill Cleanup
  • Powder Spill: Do not dry sweep. Cover with wet paper towels (soaked in weak bleach) to dampen, then wipe up. This prevents dust generation.[2][4][5]

  • Liquid Spill: Absorb with vermiculite or spill pads. Double-bag in hazardous waste bags.

Disposal
  • Method: High-Temperature Incineration.

  • Protocol: Do not dispose of down the drain. All solid waste (gloves, vials) and liquid waste must be tagged as "Bioactive Organic / Cytotoxic" to ensure incineration at >800°C, destroying the purine ring structure.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor.

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[1][6] Nature Reviews Drug Discovery, 5(3), 247-264. (Provides pharmacological basis for potency/toxicity).[7]

  • Cayman Chemical. (2023). Safety Data Sheet: Adenosine Analogs (General Guidelines). (Referenced for standard P-phrase logic for purine derivatives).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.